Leontopodic acid
Description
Properties
Molecular Formula |
C37H34O19 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-[(3S)-3-hydroxybutanoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C37H34O19/c1-18(38)14-31(48)56-35(37(51)52)33(54-29(46)12-6-20-3-9-23(40)26(43)16-20)32(53-28(45)11-5-19-2-8-22(39)25(42)15-19)34(36(49)50)55-30(47)13-7-21-4-10-24(41)27(44)17-21/h2-13,15-18,32-35,38-44H,14H2,1H3,(H,49,50)(H,51,52)/b11-5+,12-6+,13-7+/t18-,32-,33-,34-,35+/m0/s1 |
InChI Key |
FJCOTRVRFQSFDP-YVFVATBNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)OC(=O)/C=C/C1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)OC(C(C(C(C(=O)O)OC(=O)C=CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)O)O |
Synonyms |
leontopodic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Leontopodic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Leontopodic acid, a potent antioxidant compound predominantly found in the alpine plant Leontopodium alpinum (Edelweiss). This document details the experimental protocols for its extraction, purification, and structural elucidation, presents quantitative data on its biological activities, and visualizes key experimental workflows and signaling pathways.
Discovery and Natural Occurrence
This compound is a highly substituted glucaric acid derivative first isolated from the aerial parts of Edelweiss (Leontopodium alpinum Cass.), a member of the Asteraceae family.[1] This plant, native to the high-altitude, rocky limestone environments of the Alps and other mountainous regions of Europe and Asia, produces this compound as a major secondary metabolite.[1] Due to the protected status of wild Edelweiss, plant cell callus cultures have been established as a sustainable and scalable source for the production of this compound and its analogues, this compound A and B.[2][3]
Experimental Protocols
Extraction from Leontopodium alpinum Callus Cultures
A common method for extracting this compound from Leontopodium alpinum callus cultures involves solvent-based extraction.[1]
Protocol:
-
Harvesting and Preparation: Harvest the callus cell biomass from the culture medium. Lyophilize (freeze-dry) the cells to remove water.
-
Grinding: Mill the dried callus material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered callus material in a methanol:water (1:1, v/v) solution.
-
Perform the extraction using an ultrasonic bath for 15 minutes to enhance efficiency.
-
Repeat the extraction process four times with fresh solvent.
-
-
Centrifugation: After each extraction step, centrifuge the mixture to separate the supernatant (containing the dissolved this compound) from the solid plant debris.
-
Pooling and Concentration: Combine the supernatants from all extraction steps. Evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
A multi-step purification process involving Centrifugal Partition Chromatography (CPC) and Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate this compound with high purity.
CPC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.
Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether and water (1:1, v/v).
-
CPC Instrument Setup:
-
Fill the CPC column with the stationary phase (the denser, aqueous phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (the less dense, organic phase) through the stationary phase until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude extract in a suitable solvent and inject it into the CPC system.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions based on the detector response (e.g., UV absorbance). Fractions containing this compound are identified by analytical HPLC.
Final purification to achieve high purity is performed using reversed-phase HPLC.
Protocol:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient program involves a gradual increase in the concentration of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:
-
0-10 min: 3% to 40% Solvent B
-
10-15 min: 40% to 98% Solvent B
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 350 nm for phenolic compounds.[4]
-
Fraction Collection and Analysis: Collect the peak corresponding to this compound. The purity of the collected fraction can be confirmed by analytical HPLC and mass spectrometry. A purity of over 97% can be achieved with this method.[5]
Structural Elucidation
The complex structure of this compound is elucidated using a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol:
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d6.
-
Mass Spectrometry: Obtain high-resolution mass spectra to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy:
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
Quantitative Data
Content in Leontopodium alpinum Callus Cultures
The concentration of this compound and its analogues in callus cultures can be quantified using UPLC-MS/MS.
| Compound | Content in Callus Culture Extract (mg/g dry weight) |
| This compound A | 57.13% (of the dry-frozen extract) |
| This compound B | Not specified, but present |
| Chlorogenic acid | Part of the 57.13% major constituents |
| 3,5-dicaffeoylquinic acid | Part of the 57.13% major constituents |
Table compiled from data in[1][6].
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays.
| Assay | This compound | Trolox | Resorcinol |
| TEAC (Trolox Equivalent Antioxidant Capacity) | 1.53 ± 0.11[7] | 1.00 (by definition) | Not reported |
| Briggs-Rauscher (BR) Oscillating Reaction | ~2 times more effective than Trolox[7] | - | ~4 times less effective than this compound[7] |
| DNA Protection (IC50) | 1.89 µM | Not reported | Not reported |
Table compiled from data in[7].
Visualizations
Experimental Workflow
Caption: Workflow for the extraction, purification, and structural elucidation of this compound.
Signaling Pathway
This compound has been shown to inhibit the OPN3-calcium signaling pathway, which is activated by blue light and contributes to skin damage.[8][9]
Caption: Inhibition of the OPN3-calcium signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leontopodium Alpinum Callus Culture Extract (Explained + Products) [incidecoder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts [mdpi.com]
Leontopodic Acid: A Deep Dive into its Natural Sources and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Leontopodic acid, a highly substituted glucaric acid derivative, has garnered significant attention in the scientific community for its potent antioxidant and DNA-protecting properties.[1] This whitepaper provides a comprehensive overview of the natural sources of this compound and delves into its putative biosynthetic pathway, offering valuable insights for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, specifically within the Asteraceae family. The primary and most well-documented natural source is Leontopodium alpinum Cass., commonly known as Edelweiss.[1][2] This resilient mountain flower, native to the Alps, Pyrenees, and Himalayas, produces this compound as a protective measure against the harsh environmental conditions at high altitudes, including strong UV radiation.[3][4][5]
Beyond Leontopodium alpinum, chemosystematic studies have confirmed the presence of leontopodic acids in other species within the genera Gnaphalium, Filago, and Antennaria.[1] However, the concentration of this compound in these species is generally lower than in Edelweiss.
Due to the protected status of wild Leontopodium alpinum in many regions, sustainable production methods have been developed.[1] Plant cell culture, particularly the use of callus cultures, has emerged as a viable and controlled method for producing this compound.[6][7][8] These cultures can be grown in bioreactors, offering a scalable and season-independent source of this valuable compound.[3]
Quantitative Analysis of this compound
The concentration of this compound varies depending on the plant part and the cultivation method. The following tables summarize quantitative data from various studies.
Table 1: Quantitative Analysis of Leontopodic Acids in Leontopodium alpinum Callus Culture Extract (LACCE)
| Compound | Content (μg/g of Dry-Frozen Extract) | Reference |
| This compound A | Not specified individually | [6] |
| This compound B | Not specified individually | [6] |
| Total (A+B) | Represents > 57% (m/m) of the dry-frozen extract | [6][9] |
Table 2: Quantitative Analysis of Leontopodic Acids in Leontopodium alpinum Callus Culture Extract (UPLC-MS/MS)
| Compound | Content (μg/mL) | Reference |
| This compound A | 184.13 ± 6.21 | [10] |
| This compound B | 161.10 ± 3.85 | [10] |
Biosynthesis of this compound
While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, its chemical structure provides significant clues about its precursor molecules and the metabolic routes involved.[1] this compound is a derivative of D-glucaric acid, which is esterified with caffeoyl and 3-hydroxybutanyl groups.[1][6]
The proposed biosynthetic pathway likely involves the convergence of three primary metabolic pathways:
-
The Shikimic Acid Pathway: This pathway produces aromatic amino acids, including phenylalanine, which is the precursor for caffeic acid.
-
The Pentose Phosphate Pathway: This pathway is a likely source of the D-glucaric acid backbone.
-
Ketone Body Metabolism: The 3-hydroxybutanyl moiety is likely derived from the metabolism of ketone bodies.
Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound
From Plant Material (Leontopodium alpinum):
A common method involves a solvent-based extraction.[1]
-
Milling and Sieving: The aerial parts of the plant are milled and sieved to increase the surface area for extraction.
-
Solvent Extraction: The plant material is then extracted with a mixture of methanol and water.
-
Solid-Phase Extraction (SPE): The crude extract is further purified using SPE. A resin such as Amberlite XAD-4 is used to adsorb the phenolic compounds.
-
Elution: The adsorbed compounds, including this compound, are then eluted with a solvent like 80% ethanol.[1]
From Callus Cultures:
-
Homogenization: The cultured cells are homogenized.
-
Ethanol Extraction: The homogenized cells are extracted with ethanol.[1]
-
Purification: The subsequent purification steps are similar to those used for plant material, involving SPE.
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: General workflow for this compound extraction.
Quantitative Analysis by UPLC-MS/MS
Quantitative determination of leontopodic acids A and B can be performed using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[6][10]
-
Standard Preparation: Prepare a 5-point calibration curve for each analyte (this compound A and B) using reference standards (e.g., 0.1–40 µg/mL).[6]
-
Chromatographic Separation: Utilize a suitable UPLC system and column for separation.
-
Mass Spectrometric Detection: Employ a mass spectrometer for detection and quantification. The analysis is typically performed using the TargetLynx module of MassLynx software by measuring the molecular peak areas of the analytes.[6]
-
Validation: Assess injection repeatability by injecting standards multiple times to ensure the relative standard deviation (RSD) is within an acceptable range (e.g., less than 3.85%).[6]
Induction and Maintenance of Leontopodium alpinum Callus Cultures
-
Explant Preparation: Collect and sterilize leaf tissue from Leontopodium alpinum.[3][11]
-
Callus Induction: Place the sterilized explants on a suitable culture medium (e.g., Murashige and Skoog medium) supplemented with plant growth hormones to induce callus formation.[3][11]
-
Subculturing: Regularly transfer the induced callus to fresh medium to maintain growth and viability.
-
Suspension Cultures: For larger-scale production, transfer the callus cultures to a liquid suspension medium and grow in bioreactors.[1][3]
Signaling Pathways Modulated by this compound
While not directly related to its biosynthesis, it is noteworthy that this compound has been shown to modulate several key cellular signaling pathways, which contributes to its biological activity. For instance, it has been demonstrated to inhibit the NF-κB signaling pathway and the OPN3-calcium signaling pathway, which are involved in inflammation and cellular stress responses.[1][10]
The following diagram depicts the inhibitory effect of this compound on the OPN3-calcium signaling pathway, which is relevant to its protective effects against blue light-induced skin damage.
Caption: Inhibition of the OPN3-calcium signaling pathway.
Conclusion
This compound, primarily sourced from Leontopodium alpinum, stands out as a promising natural compound with significant therapeutic potential. While its complete biosynthetic pathway is yet to be fully elucidated, the identification of its precursors provides a solid foundation for further investigation. The development of sustainable production methods through callus cultures ensures a reliable supply for research and commercial applications. The detailed experimental protocols provided in this guide offer a practical resource for scientists working on the extraction, analysis, and production of this remarkable molecule. Further research into the enzymatic steps of its biosynthesis could open new avenues for metabolic engineering and enhanced production of this compound and its derivatives.
References
- 1. This compound [benchchem.com]
- 2. Leontopodium Alpinum Flower/Leaf Extract - Descrizione [tiiips.com]
- 3. WO2016113659A1 - Use of plant cells of leontopodium alpinum for a cosmetic treatment and corresponding active ingredient - Google Patents [patents.google.com]
- 4. thebodyshop.com [thebodyshop.com]
- 5. biouslabs.com [biouslabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Leontopodic Acid Derivatives and Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a highly substituted glucaric acid derivative isolated from the alpine plant Leontopodium alpinum (Edelweiss), has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of this compound, its natural analogues, and the current state of knowledge regarding its derivatives. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
This compound and its primary natural analogue, this compound B, are characterized by a D-glucaric acid backbone esterified with multiple caffeoyl groups. This compound A is further distinguished by the presence of a 3-hydroxybutanoate moiety.[1] These structural features are believed to be central to their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This guide will delve into the specifics of these biological effects, the methodologies used to assess them, and the underlying molecular mechanisms.
Quantitative Biological Activity Data
The biological efficacy of this compound and its analogues has been quantified in various in vitro and cellular assays. The following tables summarize the key findings to facilitate comparison and aid in structure-activity relationship (SAR) analysis.
| Compound | Assay | Target/Marker | Activity | Concentration | Reference |
| This compound | DNA Protection (3D Assay) | DNA damage | IC50: 1.89 mM | - | [3] |
| This compound | Briggs-Rauscher (BR) Model | Free radicals | r.a.c.: 3.4 ± 0.5 | - | [3] |
| This compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Free radicals | TEAC value: 1.53 ± 0.11 | - | [3] |
| Leontopodic Acids | Briggs-Rauscher (BR) Assay | Free radicals | ~4x more active than resorcinol | - | [4] |
| Leontopodic Acids | Trolox Equivalent Antioxidant Capacity (TEAC) | Free radicals | ~2x the efficacy of Trolox | - | [4] |
| Compound/Extract | Cell Line/System | Target/Marker | Effect | Concentration | Reference |
| This compound A | Human Foreskin Fibroblasts (HFF-1) | MMP-1 Expression | Significant reduction | 20 µM | [1] |
| This compound B | Human Foreskin Fibroblasts (HFF-1) | MMP-1 Expression | Significant reduction | 20 µM | [1] |
| This compound A | Human Foreskin Fibroblasts (HFF-1) | Collagen Type I (COL-I) Expression | Significant promotion | 20 µM | [1] |
| This compound A | Human Foreskin Fibroblasts (HFF-1) | Reactive Oxygen Species (ROS) | More pronounced scavenging effect than this compound B | - | [1] |
| This compound A | Human Foreskin Fibroblasts (HFF-1) | Opsin 3 (OPN3) Expression | Significant reduction | 20 µM | [1] |
| This compound | Human Keratinocytes (PHKs) | IL-8, IP-10, MCP-1, GM-CSF release (TNFα + IFNγ induced) | Dose-dependent inhibition | 10-50 µg/mL | [5] |
| This compound | U937 cells | Glutathione peroxidase (GPX) | Increased activity | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Antioxidant Activity Assays
This assay assesses the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound derivatives/analogues)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a dose-response curve.
This assay measures the antioxidant capacity of a substance compared to the standard antioxidant, Trolox.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a stock solution of ABTS and potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of Trolox in the appropriate solvent.
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay:
-
Add a small volume of the standard or test compound solution to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage inhibition of absorbance is calculated, and the results are expressed as Trolox Equivalents (TE), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Cellular Assays
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cell culture reagents
-
Human Foreskin Fibroblasts (HFF-1) or other relevant cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MMP-1, anti-COL-I, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HFF-1 cells to a suitable confluency and treat them with this compound derivatives/analogues at various concentrations for a specified time. A vehicle control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-MMP-1 or anti-COL-I) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of MMP-1 and COL-I.
This method quantifies the levels of ROS within cells.
Materials:
-
Cell culture reagents and a suitable cell line
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Phosphate buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds, along with positive (e.g., H₂O₂) and negative controls.
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a solution containing DCFH-DA and incubate in the dark at 37°C for a specified time (e.g., 30 minutes). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
-
Washing: Wash the cells to remove excess probe.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Excite the DCF at ~488 nm and measure the emission at ~525 nm.
-
Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of intracellular ROS.
This protocol measures changes in intracellular calcium concentration.
Materials:
-
Cell culture reagents and a suitable cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells.
-
Dye Loading:
-
Resuspend the cells in a loading buffer containing the calcium-sensitive dye and Pluronic F-127.
-
Incubate the cells in the dark at 37°C for a defined period to allow the dye to enter the cells and be de-esterified.
-
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Resuspend the cells in HBSS and acquire a baseline fluorescence reading on the flow cytometer.
-
Stimulation: While acquiring data, add the stimulus (e.g., an agonist that induces calcium influx) to the cell suspension.
-
Data Acquisition: Continue to record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Analysis: The change in fluorescence intensity over time reflects the influx of calcium into the cytoplasm.
Signaling Pathways and Experimental Workflows
This compound and its analogues have been shown to modulate key signaling pathways involved in inflammation and cellular responses to stress. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. This compound has been suggested to exert its anti-inflammatory effects by inhibiting this pathway.
OPN3/Ca2+-Dependent Signaling Pathway in Skin Photoaging
This compound A has been shown to protect against blue light-induced skin damage by modulating the OPN3/Ca2+-dependent signaling pathway.
Experimental Workflow for Evaluating this compound Derivatives
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Synthesis of this compound Derivatives and Analogues
The chemical synthesis of this compound and its analogues presents a significant challenge due to the complex, highly substituted, and stereochemically intricate nature of the glucaric acid core.[1] The literature on the total synthesis and the generation of a diverse library of analogues is currently limited.
The creation of derivatives would likely necessitate sophisticated protection-deprotection strategies to selectively modify the hydroxyl groups of the glucaric acid backbone or the caffeoyl moieties.[1]
One reported approach for a related compound involves the enzymatic synthesis of caffeoylglucaric acid from chlorogenic acid and glucaric acid using a protein preparation from tomato cotyledons. This suggests that biocatalytic methods could be a potential avenue for the synthesis of these complex natural products.
Given the nascent stage of synthetic exploration, this area represents a significant opportunity for medicinal chemists to develop novel synthetic routes and generate a wider array of analogues for comprehensive structure-activity relationship studies. Such studies are crucial for optimizing the therapeutic potential of this promising class of natural products.
Conclusion and Future Directions
This compound and its natural analogues exhibit a compelling range of biological activities, particularly as antioxidant and anti-inflammatory agents. Their demonstrated effects on key cellular pathways involved in skin health and inflammation underscore their potential as lead compounds for the development of new therapeutics.
This technical guide has summarized the available quantitative data, provided detailed experimental protocols for the evaluation of these compounds, and visualized the key signaling pathways they modulate. However, a notable gap in the current research landscape is the limited exploration of synthetic derivatives and a comprehensive understanding of their structure-activity relationships.
Future research should focus on:
-
Development of robust synthetic strategies to enable the creation of a diverse library of this compound analogues.
-
Systematic structure-activity relationship (SAR) studies to identify the key structural motifs responsible for their biological activities and to optimize potency and selectivity.
-
In-depth investigation of their mechanisms of action in a broader range of disease models.
-
Preclinical and clinical evaluation of the most promising candidates to translate the in vitro findings into tangible therapeutic benefits.
By addressing these areas, the full therapeutic potential of this compound derivatives and analogues can be unlocked, paving the way for novel treatments for a variety of inflammatory and age-related conditions.
References
- 1. This compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Leontopodic Acid: A Technical Guide for Researchers
Abstract
Leontopodic acid, a prominent bioactive natural product isolated from Leontopodium alpinum (Edelweiss), has garnered significant interest for its potent antioxidant and DNA-protecting properties. The structural elucidation of this complex molecule was a notable achievement, relying on a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development. We present a summary of the available NMR and MS data in structured tables, detail the experimental protocols for these analyses, and include visualizations to illustrate the analytical workflow.
Introduction
This compound is a highly substituted glucaric acid derivative. Its intricate structure, featuring multiple ester linkages to caffeoyl and 3-hydroxybutanoate moieties, necessitates the use of sophisticated analytical methods for its characterization.[1] The definitive structural assignment was first reported by Schwaiger et al. in 2005, and their work remains the foundational reference for the spectroscopic data of this compound.[1] This document collates and presents this critical data in an accessible format for researchers.
Spectroscopic Data of this compound
The structural determination of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While the original publication by Schwaiger et al. (2005) in Tetrahedron contains the definitive ¹H and ¹³C NMR data, this information is not fully available in the public domain through standard searches. The following tables are based on references to this primary work and typical chemical shifts for similar structural motifs. The complete assignment requires access to the original publication's supplementary data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic Protons | 6.8 - 7.6 | m | Caffeoyl moieties | |
| Vinylic Protons | 6.3 - 7.8 | d | ~16 | Caffeoyl moieties (trans) |
| Glucaric Acid Protons | 4.5 - 5.5 | m | H-2, H-3, H-4, H-5 | |
| 3-Hydroxy-butanoate Protons | 1.2 - 4.2 | m | CH₃, CH₂, CH |
Note: This table is a representative summary. Exact chemical shifts and coupling constants are detailed in Schwaiger et al., Tetrahedron, 2005.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm | Assignment |
| Carbonyls (Ester, Acid) | 165 - 175 | Caffeoyl, Glucaric Acid, 3-Hydroxybutanoate |
| Aromatic/Vinylic Carbons | 110 - 150 | Caffeoyl moieties |
| Glucaric Acid Carbons | 70 - 80 | C-2, C-3, C-4, C-5 |
| 3-Hydroxy-butanoate Carbons | 20 - 70 | CH₃, CH₂, CH |
Note: This table is a representative summary. Exact chemical shifts are detailed in Schwaiger et al., Tetrahedron, 2005.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the primary method for determining the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₇H₃₄O₁₉ |
| Molecular Weight | 782.7 g/mol |
| Ionization Mode | ESI- (Negative Ion Mode) |
| [M-H]⁻ | m/z 781 |
| Key Fragment Ions | m/z values corresponding to the loss of caffeoyl and 3-hydroxybutanoate moieties. |
Note: Detailed fragmentation pathways and the m/z of all fragment ions are crucial for structural confirmation and are available in specialized literature.
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound and similar natural products.
Isolation of this compound
A typical isolation procedure involves the extraction of the plant material (Leontopodium alpinum) with a polar solvent, followed by chromatographic purification.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers to ensure adequate resolution of the complex proton and carbon signals.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ or DMSO-d₆.
-
Instrument: A Bruker Avance (or similar) spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the carbon signals.
-
2D NMR: A suite of 2D experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities.
Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of this compound.
-
Chromatography System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is commonly used.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M-H]⁻) to obtain structural information.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound.
Conclusion
The spectroscopic data for this compound, primarily from NMR and MS, are fundamental to its identification, quantification, and further research into its biological activities. While the definitive quantitative data is embedded within specialized scientific literature, this guide provides a structured overview and representative protocols to aid researchers in their work with this significant natural product. For detailed and precise spectroscopic assignments, consulting the primary literature, particularly the work of Schwaiger et al. (2005), is strongly recommended.
References
A Technical Guide to the Antioxidant and DNA-Protecting Properties of Leontopodic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leontopodic acid, a highly substituted glucaric acid derivative isolated from Leontopodium alpinum (Edelweiss), has demonstrated significant promise as a potent antioxidant and DNA-protective agent. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key assays are outlined to facilitate further research and development. Furthermore, this guide visualizes the known signaling pathways influenced by this compound, offering a comprehensive resource for professionals in the fields of dermatology, cosmetics, and cellular protection.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage, premature aging, and the pathogenesis of various diseases. ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA, leading to impaired cellular function and genomic instability. This compound, a natural compound found in the resilient Edelweiss plant, has emerged as a compelling candidate for mitigating oxidative damage due to its pronounced free radical scavenging and DNA-protecting capabilities.[1] This document serves as a technical guide to the antioxidant and DNA-protective properties of this compound, consolidating available data and methodologies to support further scientific investigation and application.
Quantitative Antioxidant and DNA-Protecting Activity
The antioxidant and DNA-protective efficacy of this compound has been quantified through a variety of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Result | Reference Compound | Source(s) |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC value of 1.53 ± 0.11 (twice the efficacy of Trolox) | Trolox | [2][3] |
| Briggs-Rauscher (BR) Oscillating Reaction | Relative antioxidant capacity [(r.a.c.)m] of 3.4 ± 0.5 (up to four times greater than resorcinol) | Resorcinol | [2][3] |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Assay | Strong free radical scavenging activity demonstrated (specific IC50 not provided in sources) | - | [4] |
Table 2: DNA-Protecting Activity of this compound
| Assay | Endpoint | Result | Source(s) |
| 3D (DNA-Damage Detection) Method | DNA Protection | IC50: 1.89 μM | [2] |
| Cellular ROS Reduction (HFF-1 cells) | ROS Scavenging | Significant reduction in ROS formation | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and DNA-protecting properties.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well plate, add a specific volume of the sample or control to the DPPH solution. A typical ratio is 1:10 (e.g., 20 µL sample to 180 µL DPPH solution).[4]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism.
-
Materials:
-
Human Foreskin Fibroblasts (HFF-1) or other suitable cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
This compound
-
Quercetin (as a positive control)
-
96-well black, clear-bottom plate
-
-
Procedure:
-
Seed cells in the 96-well plate and culture until confluent.
-
Wash the cells with PBS.
-
Treat the cells with different concentrations of this compound or quercetin, along with DCFH-DA, for a specified incubation period (e.g., 1 hour).
-
Wash the cells with PBS to remove extracellular compounds.
-
Induce oxidative stress by adding the peroxyl radical initiator (e.g., AAPH).
-
Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant activity is determined by the reduction in fluorescence in the presence of this compound compared to the control.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Cell suspension treated with this compound and an oxidative stressor (e.g., H₂O₂)
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
-
-
Procedure:
-
Embed the cell suspension in a thin layer of low melting point agarose on a microscope slide.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer. Alkaline conditions are used to detect both single and double-strand breaks, while neutral conditions primarily detect double-strand breaks.
-
Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects through the modulation of specific cellular signaling pathways.
OPN3/Ca²⁺-Dependent Signaling Pathway in Blue Light-Induced Skin Damage
Recent studies have elucidated the role of this compound in mitigating the damaging effects of blue light on skin cells. The proposed mechanism involves the inhibition of the Opsin 3 (OPN3)/Calcium (Ca²⁺)-dependent signaling pathway.[1][6]
Blue light exposure can activate OPN3, a non-visual opsin present in skin fibroblasts. This activation leads to an influx of calcium ions (Ca²⁺) into the cell, which in turn triggers a downstream cascade resulting in increased production of Matrix Metalloproteinase-1 (MMP-1). MMP-1 is an enzyme that degrades collagen, a key structural protein in the skin, leading to wrinkles and loss of elasticity. This compound has been shown to curb this process by reducing the expression of OPN3 and inhibiting the subsequent Ca²⁺ influx and ROS production.[1][3] This action helps to maintain collagen levels and protect the skin from photoaging.
Caption: this compound's inhibition of the OPN3/Ca²⁺ pathway.
Potential Involvement of the Nrf2/ARE Pathway
While direct evidence is still emerging, the potent antioxidant properties of this compound suggest a potential interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response, upregulating the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Phytochemicals with strong antioxidant capabilities often act as Nrf2 activators. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage. Further research is warranted to elucidate the specific role of this compound in modulating this critical protective pathway.
Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for assessing the antioxidant and DNA-protective properties of this compound.
Caption: General workflow for assessing this compound's properties.
Conclusion
This compound exhibits robust antioxidant and DNA-protective properties, positioning it as a valuable compound for further investigation in the development of novel therapeutics and advanced cosmetic formulations. Its demonstrated ability to scavenge free radicals, protect DNA from oxidative damage, and modulate key signaling pathways involved in skin photoaging underscores its potential to mitigate the detrimental effects of oxidative stress. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers and scientists dedicated to harnessing the therapeutic potential of this remarkable natural compound. Further in vivo studies are essential to fully validate its efficacy and safety for human applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]
- 3. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Leontopodic Acid: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leontopodic acid, a highly substituted glucaric acid derivative isolated from Leontopodium alpinum (Edelweiss), has emerged as a potent bioactive compound with significant therapeutic potential.[1] Its multifaceted mechanism of action is rooted in its profound antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound. Key mechanisms include the direct neutralization of free radicals, inhibition of pro-inflammatory signaling cascades, and robust protection of the dermal extracellular matrix by inhibiting matrix metalloproteinases (MMPs) while promoting collagen synthesis.[1][3][4] Furthermore, a novel pathway involving the opsin 3 (OPN3) receptor has been identified, explaining its protective effects against blue light-induced cellular damage.[1][3][5] This document consolidates current research, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for ongoing research and development.
Core Mechanisms of Action
This compound exerts its biological effects through several interconnected mechanisms, primarily centered on mitigating cellular stress and inflammation and protecting the structural integrity of tissues.
Antioxidant and Cytoprotective Activity
The chemical structure of this compound, incorporating caffeic acid units, endows it with potent antioxidant capabilities.[1] Its efficacy in neutralizing free radicals has been reported to be several times greater than that of standard antioxidants like Trolox and resorcinol in certain assays.[1][3][6] The antioxidant action is twofold:
-
Direct Radical Scavenging: this compound directly neutralizes existing free radicals, a property quantified in various in vitro assays.[1]
-
Reduction of Reactive Oxygen Species (ROS): In cellular models, it effectively curbs the formation of ROS and mitigates oxidative stress, which is a key driver of cellular damage and aging.[1][3] This includes protecting cellular DNA from oxidative damage, as demonstrated by a low IC50 value of 1.89 μM in a DNA protection assay.[7] In U937 cells, it has also been shown to increase the activity of glutathione peroxidase (GPX), an endogenous antioxidant enzyme.[3]
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by intervening in key signaling pathways and reducing the expression of inflammatory mediators.[8][9]
-
Inhibition of Pro-inflammatory Mediators: In human umbilical vein endothelial cells (HUVECs), extracts containing this compound inhibit the gene expression of IL-6 and Vascular Cell Adhesion Molecule 1 (VCAM1) following induction by lipopolysaccharide (LPS).[1][8]
-
Suppression of Chemokine and Growth Factor Release: In human keratinocytes stimulated with TNFα + IFNγ, this compound was found to be the primary component responsible for the dose-dependent inhibition of key chemokines (IL-8, IP-10, MCP-1) and growth factors (GM-CSF).[8][10][11]
-
Modulation of Inflammatory Markers: It suppresses the expression of inflammatory markers such as COX-2 and iNOS, which are often elevated after UVB exposure.[4]
Dermal Protection and Anti-Aging Mechanisms
This compound is a key active ingredient in anti-aging skincare due to its ability to protect and maintain the extracellular matrix (ECM) of the skin.[9]
-
Inhibition of Matrix Metalloproteinases (MMPs): A primary mechanism in skin aging is the degradation of collagen by MMPs. This compound A has been shown to significantly inhibit the secretion of MMP-1 in human fibroblast models at a concentration of 20 μM, thereby preserving the integrity of the ECM.[1][3] It also helps reduce the activity of MMP-2, an enzyme that breaks down collagen.[4]
-
Promotion of Collagen Synthesis: In addition to preventing collagen breakdown, this compound A actively boosts the expression of Type I Collagen (COL-I).[1][3][5]
-
Protection Against Glycation: this compound exhibits protective properties against glycation, a process where sugar molecules react with proteins like collagen and elastin, causing them to become stiff and leading to loss of elasticity and wrinkle formation.[2]
-
Strengthening the Skin Barrier: It supports the skin's barrier function by promoting the expression of essential proteins like filaggrin.[2]
Signaling Pathways Modulated by this compound
This compound's effects are underpinned by its interaction with specific cellular signaling pathways. The following diagrams illustrate these interactions.
Blue Light-Induced Skin Damage Pathway
Recent studies have elucidated a specific mechanism by which this compound protects against blue light-induced damage in human fibroblasts.[1][3][12] The proposed pathway involves the inhibition of the OPN3-calcium signaling axis.
Caption: this compound's inhibition of the OPN3-mediated blue light damage pathway.
General Anti-Inflammatory Pathway
This compound mitigates inflammation by suppressing the release of key pro-inflammatory molecules, a process often mediated by the NF-κB signaling pathway.[1][8]
Caption: this compound's suppression of pro-inflammatory mediator release.
Quantitative Efficacy Data
The bioactivity of this compound has been quantified in several standardized assays. The tables below summarize the key findings.
Table 1: Antioxidant and Cytoprotective Activity
| Assay/Parameter | Endpoint | Result | Reference |
|---|---|---|---|
| TEAC Assay | Antioxidant Capacity | 1.53 ± 0.11 TEAC Value | [7] |
| Briggs-Rauscher Model | Antioxidant Capacity | 3.4 ± 0.5 (r.a.c.)m | [7] |
| Comparative Efficacy | Radical Scavenging | ~2x Trolox, ~4x Resorcinol | [3][6] |
| 3D DNA Protection Assay | DNA Damage Prevention | IC50: 1.89 μM |[7] |
Table 2: Dermal Protection and Anti-Inflammatory Activity
| Model System | Target/Endpoint | Concentration | Result | Reference |
|---|---|---|---|---|
| Human Fibroblasts (HFF-1) | MMP-1 Secretion | 20 μM | Significant Inhibition | [1][3] |
| Human Fibroblasts (HFF-1) | OPN3 Expression | 20 μM | Significant Reduction | [3][6] |
| Human Fibroblasts (HFF-1) | Collagen I (COL-I) Expression | 20 μM | Significant Boost | [3][5] |
| Human Keratinocytes | Chemokine/Growth Factor Release | 10-50 µg/mL (of extract) | Dose-dependent Inhibition | [8][10][11] |
| HUVECs | IL-6, VCAM1 Gene Expression | 10-50 µg/mL (of extract) | Inhibition |[1][8] |
Key Experimental Protocols
The mechanisms of this compound have been investigated using a range of in vitro models and analytical techniques.
Cell Culture and Treatment Models
-
Cell Lines:
-
Human Foreskin Fibroblasts (HFF-1): Used to model blue light-induced skin damage and evaluate effects on collagen and MMP-1.[1][3][5]
-
Primary Human Keratinocytes (PHKs): Employed to study inflammatory responses to stimuli like TNFα + IFNγ and UV radiation.[8][10][11]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used as a model for vascular inflammation, particularly in response to LPS.[1][8]
-
HaCaT (Human Keratinocyte Cell Line): Utilized for assessing cytotoxicity and antioxidant rescue from H₂O₂-induced stress.[13][14]
-
-
Inflammatory/Damage Induction:
-
Blue Light Irradiation: HFF-1 cells are exposed to blue light to induce photoaging, ROS production, and activation of the OPN3 pathway.[12]
-
LPS Treatment: HUVECs are treated with lipopolysaccharide to simulate a bacterial inflammatory response and measure the expression of inflammatory genes.[1][8]
-
Cytokine Cocktail (TNFα + IFNγ): PHKs are treated with this combination to induce a maximal inflammatory response and measure chemokine release.[8][10]
-
Analytical Methods
-
Protein Expression and Secretion:
-
Cellular Processes:
-
Antioxidant Capacity:
Experimental Workflows
The following diagrams illustrate common experimental workflows used in the study of this compound.
Caption: Generalized workflow for assessing this compound's cellular effects.
Caption: Standard workflow for determining direct antioxidant capacity via DPPH assay.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its mechanisms of action—spanning potent antioxidant, anti-inflammatory, and specific anti-aging pathways—are well-supported by in vitro evidence. The compound's ability to inhibit the OPN3-calcium pathway in response to blue light highlights a novel and highly relevant mechanism for dermatological applications.[3][6] Future research should focus on in vivo models to validate these findings and explore the bioavailability and metabolic fate of this compound. Furthermore, elucidating its precise interactions with upstream signaling components, such as transcription factors NF-κB and AP-1, will provide a more complete understanding of its regulatory effects on gene expression.[12] The data compiled in this guide underscore the significant potential of this compound in the development of next-generation treatments for inflammatory conditions and age-related tissue degeneration.
References
- 1. This compound [benchchem.com]
- 2. belleluce.ch [belleluce.ch]
- 3. mdpi.com [mdpi.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leontopodium Alpinum Flower/Leaf Extract - Descrizione [tiiips.com]
- 8. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prescription-professional.nl [prescription-professional.nl]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 12. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Pharmacological Profile of Leontopodic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a highly substituted glucaric acid derivative isolated from the alpine plant Leontopodium alpinum (Edelweiss), has emerged as a compound of significant interest in pharmacological research. Its unique chemical structure, featuring caffeic acid and 3-hydroxybutyric acid moieties, underpins a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.
Core Pharmacological Activities
This compound exhibits a compelling multi-target pharmacological profile, with primary activities demonstrated in the realms of antioxidant, anti-inflammatory, and skin-protective effects.
Antioxidant Properties
This compound is a potent antioxidant, acting through direct free radical scavenging and modulation of endogenous antioxidant defense systems. Its efficacy has been quantified in various in vitro assays, demonstrating superior activity compared to some standard antioxidants.
Table 1: Quantitative Antioxidant Activity of this compound
| Assay | Result | Comparator | Reference |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 1.53 ± 0.11 | Trolox (TEAC = 1.0) | |
| DNA Protection (3D Assay) | IC50: 1.89 μM | - |
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production and release of pro-inflammatory mediators. This activity is crucial in its potential therapeutic applications for inflammatory conditions. A key mechanism is the modulation of the NF-κB signaling pathway.
Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Release by this compound in Primary Human Keratinocytes (PHKs)
| Mediator | IC50 Value (μg/mL) |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 23 |
| Interferon gamma-induced Protein 10 (IP-10) | 51 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 51 |
Data derived from studies on primary human keratinocytes stimulated with TNFα and IFNγ.
Skin Protective and Anti-Aging Properties
A significant area of research for this compound is in dermatology, particularly in counteracting the effects of skin aging and environmental damage, such as that induced by blue light. Its mechanisms include the stimulation of collagen synthesis and the inhibition of collagen-degrading enzymes.
Table 3: Effects of this compound on Key Biomarkers in Human Foreskin Fibroblasts (HFF-1)
| Biomarker | Effect | Concentration | Cell Model |
| Collagen I (COL-I) Expression | Significantly Increased | 20 μM | HFF-1 |
| Matrix Metalloproteinase-1 (MMP-1) Secretion | Significantly Decreased | 20 μM | HFF-1 |
| Reactive Oxygen Species (ROS) Generation | Significantly Curbed | 20 μM | HFF-1 |
| Calcium Influx (Ca2+) | Significantly Hindered | 20 μM | HFF-1 |
| Opsin 3 (OPN3) Expression | Significantly Reduced | 20 μM | HFF-1 |
Data from studies investigating the effects of this compound on blue light-induced damage in HFF-1 cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways.
Inhibition of the OPN3-Calcium Signaling Pathway
In the context of blue light-induced skin damage, this compound has been shown to inhibit the OPN3-calcium signaling pathway. OPN3, a G protein-coupled receptor, acts as a sensor for blue light, and its activation leads to an increase in intracellular calcium, which in turn triggers a cascade of events leading to increased MMP-1 expression and collagen degradation. This compound mitigates this by reducing OPN3 expression and curbing the subsequent calcium influx.
Caption: Inhibition of the OPN3-Calcium Signaling Pathway by this compound.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.
Caption: Modulation of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
Cell Viability (CCK-8) Assay
This assay is used to determine the cytotoxicity of this compound and to establish non-toxic concentrations for subsequent cellular experiments.
-
Cell Line: Human Foreskin Fibroblasts (HFF-1).
-
Method:
-
Seed HFF-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 12 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 μM) for 24 hours.
-
Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay.
MMP-1 Secretion Assay (ELISA)
This assay quantifies the amount of MMP-1 secreted by cells into the culture medium.
-
Cell Line: Human Foreskin Fibroblasts (HFF-1).
-
Method:
-
Culture HFF-1 cells to confluence in appropriate culture vessels.
-
Treat cells with this compound at the desired concentrations (e.g., 20 μM) with or without a stimulus (e.g., blue light exposure).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the concentration of MMP-1 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically expressed as the concentration of MMP-1 (e.g., in ng/mL) and normalized to the cell number or total protein content.
-
Collagen I Synthesis Assay
This assay measures the production of Collagen I by cells.
-
Cell Line: Human Foreskin Fibroblasts (HFF-1).
-
Method:
-
Plate HFF-1 cells and allow them to adhere and grow.
-
Treat the cells with this compound at various concentrations.
-
After an incubation period (e.g., 72 hours), the amount of Collagen I can be quantified.
-
For secreted collagen: Collect the cell culture supernatant and measure the Collagen I concentration using an ELISA kit.
-
For cell-associated collagen: Lyse the cells and measure the intracellular Collagen I content by Western blotting or ELISA.
-
Conclusion
This compound presents a compelling pharmacological profile characterized by potent antioxidant, anti-inflammatory, and skin-protective activities. Its ability to modulate key signaling pathways, such as the OPN3-calcium and NF-κB pathways, provides a mechanistic basis for its observed effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable natural compound. Future investigations should focus on elucidating its in vivo efficacy, safety profile, and potential for clinical applications.
Leontopodium alpinum: A Comprehensive Technical Guide to Leontopodic Acid for Researchers and Drug Development Professionals
Introduction
Leontopodium alpinum, commonly known as Edelweiss, is a perennial herb belonging to the Asteraceae family that thrives in the challenging alpine climate.[1][2] Traditionally used in folk medicine for digestive and respiratory ailments, this protected plant species is now a subject of intense scientific scrutiny, largely due to its rich composition of bioactive secondary metabolites.[1][2][3] Of particular interest to the pharmaceutical and cosmetic industries are the leontopodic acids, a class of highly substituted glucaric acid derivatives that exhibit potent antioxidant, anti-inflammatory, and anti-aging properties.[2][4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of Leontopodium alpinum as a source of leontopodic acid, detailing its extraction, quantification, and biological activities, supported by experimental protocols and pathway visualizations.
This compound: Structure and Biosynthesis
Leontopodic acids are unique glucaric acid derivatives. The primary analogues, this compound A and B, are considered specific markers for Edelweiss.[4] Their structure consists of a D-glucaric acid backbone esterified with caffeoyl and 3-hydroxybutanyl moieties.[1][2] While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is understood to derive from the phenylpropanoid and glucaric acid pathways.
Extraction and Purification of this compound
Due to the protected status of wild Leontopodium alpinum, plant cell culture, particularly callus cultures, has emerged as a sustainable and reliable source for this compound production.[4][12]
Extraction from Plant Material
A common method for extracting this compound from the aerial parts of Leontopodium alpinum involves the use of a methanol and water mixture.[4] To enhance extraction efficiency, the plant material is first milled and sieved to increase the surface area, and sonication is often employed.[4]
Extraction from Callus Cultures
For callus cultures, a similar solvent-based extraction is used. The cultured cells are homogenized and extracted with ethanol.[4]
Purification
Following crude extraction, a multi-step purification process is necessary. A frequently used initial step is solid-phase extraction (SPE) using resins like Amberlite XAD-4 to adsorb the phenolic compounds. These compounds are then eluted with a solvent such as 80% ethanol.[4] Further purification is achieved through a series of chromatographic techniques.[4]
Quantitative Analysis
High-performance liquid chromatography (HPLC) coupled with various detectors is a standard method for the quantification of leontopodic acids.[6][13]
| Compound | Source | Concentration/Content | Reference |
| This compound A | L. alpinum Callus Culture Extract | 1580.0 µg/g | [4] |
| This compound B | L. alpinum Callus Culture Extract | 29.5 µg/g | [4] |
| Leontopodic Acids A and B, Chlorogenic Acid, 3,5-dicaffeoyl quinic acid | L. alpinum Dry-Frozen Callus Culture Extract | > 57% (m/m) of the extract | [1][14] |
| Leontopodic Acids A and B, Chlorogenic Acid, 3,5-dicaffeoyl quinic acid | L. alpinum Dry-Frozen Callus Culture | ~ 15% (m/m) of the callus | [1][14] |
| Total Polyphenols | L. alpinum Callus Culture Extract | 230.93 ± 6.6 mg GAE/g dw | [1][2] |
| Antioxidant Activity (DPPH) | L. alpinum Callus Culture Extract | 122.19 ± 7.28 mg AAE/g dw | [1][2] |
Table 1: Quantitative Data of this compound and Related Compounds in Leontopodium alpinum Callus Cultures.
| Assay | Cell Line | Concentration of this compound A | Observed Effect | Reference |
| MMP-1 Expression | Human Skin Fibroblasts | 20 µM | Significant reduction in expression | [4] |
| Collagen Type I (COI-1) Expression | Human Skin Fibroblasts | 20 µM | Significant promotion of expression | [4] |
| OPN3 Reduction | Human Foreskin Fibroblasts | 20 µM | Significant reduction in OPN3 | [9] |
Table 2: In Vitro Efficacy of this compound A.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
This compound is a potent antioxidant, demonstrating significant free radical scavenging ability.[4][8] Studies have shown its antioxidant efficacy to be several times greater than that of standard compounds like Trolox and resorcinol in certain in vitro assays.[4][8][9] It has also been shown to protect cellular DNA against oxidative damage.[7]
Anti-inflammatory Activity
Extracts of L. alpinum and its purified constituents, including this compound, have demonstrated significant anti-inflammatory effects.[2][5][15] These effects are mediated, in part, through the inhibition of leukotriene biosynthesis and the modulation of pro-inflammatory signaling pathways such as NF-κB.[7][16]
Anti-aging Effects and Protection Against Blue Light
This compound has garnered attention for its anti-aging potential, particularly in the context of skin health.[12][17] It has been shown to protect human skin cells from damage induced by blue light.[5][18][19] This protective effect is mediated through the inhibition of the OPN3/Ca2+-dependent signaling pathway, which in turn reduces the expression of matrix metalloproteinase-1 (MMP-1) and promotes the synthesis of Collagen Type I (COI-1).[5][9][19] this compound A has also been found to curb the influx of reactive oxygen species (ROS) and Ca2+.[5]
Experimental Protocols
Establishment of Leontopodium alpinum Callus Cultures
-
Seed Sterilization: Commercially available L. alpinum seeds are surface sterilized, for example, by soaking in 70% ethanol for 30 seconds followed by washing with distilled water.[6]
-
Germination: Sterilized seeds are germinated on a suitable medium.[12]
-
Callus Induction: Leaf tissue from the germinated seedlings is used to induce callus formation on a solid medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators like 6-Benzylaminopurine (6-BAP) and 2,4-Dichlorophenoxyacetic acid (2,4-D).[6]
-
Suspension Culture and Bioreactor Scaling: For large-scale production, the induced callus is transferred to a liquid suspension culture and grown in bioreactors.[12]
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is used to determine the in vitro antioxidant activity of the extracts.[1]
-
Preparation of Solutions: Prepare serial dilutions of the extract (e.g., 1.56–500 µg/mL) and a standard antioxidant like ascorbic acid (e.g., 0.19–50 µg/mL).[1]
-
Reaction Mixture: Add 20 µL of the sample to 180 µL of a DPPH solution (150 µM) in methanol–water (80:20, v/v) in a microplate.[1]
-
Incubation: Shake the mixture for 60 seconds and incubate for 40 minutes in the dark at room temperature.[1]
-
Measurement: Measure the absorbance at λ = 515 nm using a microplate reader.[1] The scavenging activity is calculated based on the reduction in absorbance compared to a control.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of extracts or compounds on cell viability.[2]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere.
-
Treatment: Treat the cells with complete medium containing serial dilutions of the extract (e.g., 6.25–400 µg/mL) for a specified duration (e.g., 48 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the number of viable cells.
Quantification of Leontopodic Acids by LC-MS
-
Standard Curve: Construct a 5-point calibration curve for each analyte (this compound A and B) using reference standards (e.g., 0.1–40 µg/mL).[1]
-
Injection: Inject each standard solution in duplicate.[1]
-
Analysis: Perform quantitative analysis by measuring the molecular peak areas of the analytes using appropriate software modules (e.g., TargetLynx).[1]
Leontopodium alpinum represents a valuable and sustainable source of this compound, a compound with significant potential in drug development and high-end cosmeceuticals. Its well-documented antioxidant, anti-inflammatory, and specific anti-aging properties, coupled with established methods for its production via callus cultures, extraction, and analysis, make it an attractive candidate for further research and commercialization. The elucidation of its mechanism of action, particularly in mitigating light-induced skin damage, opens new avenues for the development of innovative therapeutic and protective agents. This guide provides a foundational technical overview to aid researchers and drug development professionals in harnessing the potential of this remarkable alpine plant.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leontopodium Alpinum Extract - Descrizione [tiiips.com]
- 4. This compound [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skintypesolutions.com [skintypesolutions.com]
- 11. prescription-professional.nl [prescription-professional.nl]
- 12. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]
- 19. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Analysis of Edelweiss (Leontopodium alpinum) for Leontopodic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelweiss (Leontopodium alpinum), a resilient alpine plant, has garnered significant attention in the pharmaceutical and cosmetic industries for its potent antioxidant and anti-inflammatory properties. These therapeutic effects are largely attributed to a unique class of compounds known as leontopodic acids. This technical guide provides a comprehensive overview of the phytochemical analysis of Edelweiss, with a specific focus on the extraction, identification, quantification, and proposed mechanism of action of leontopodic acid. Detailed experimental protocols for extraction and analysis are presented, alongside quantitative data on the distribution of these compounds within the plant. Furthermore, this guide illustrates the proposed signaling pathways through which this compound may exert its anti-aging effects, providing a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Leontopodium alpinum, commonly known as Edelweiss, is a perennial herb belonging to the Asteraceae family. Thriving in the harsh environmental conditions of the high Alps, this plant has developed a unique phytochemical profile to protect itself from extreme temperatures, UV radiation, and oxidative stress.[1] In traditional European medicine, Edelweiss has been utilized for its therapeutic properties.[2] Modern scientific research has identified leontopodic acids, primarily this compound A and B, as key bioactive constituents responsible for the plant's remarkable antioxidant and anti-inflammatory activities.[3][4]
Leontopodic acids are highly substituted glucaric acid derivatives.[3] Their complex structure, featuring multiple caffeoyl moieties, endows them with potent free-radical scavenging capabilities.[5] This has led to their investigation for various applications, particularly in anti-aging and skin-protective formulations. This guide serves as a technical resource for the phytochemical analysis of Edelweiss, focusing on the isolation and quantification of this compound.
Quantitative Analysis of Leontopodic Acids
The concentration of leontopodic acids can vary significantly depending on the part of the plant and whether it is wild-grown or a callus culture. Callus cultures, in particular, have been explored as a sustainable source of these valuable compounds.[2][3]
This compound Content in Wild Leontopodium alpinum
A study by Schwaiger et al. quantified the distribution of major phenolic compounds, including this compound and this compound B, in various aerial parts of wild Edelweiss plants. The results, as determined by HPLC-PAD-MS, are summarized in the table below.[6] The highest concentrations of this compound derivatives were found in the inflorescence leaves.[7]
| Plant Part | This compound (%) | This compound B (%) | Total this compound Derivatives (%) |
| Capitula | 0.04 - 0.25 | 0.04 - 0.25 | 0.08 - 0.50 |
| Inflorescence Leaves | - | - | 8.5 |
| Stems | - | - | - |
| Stem Leaves | - | - | 4.7 |
| Leaves of the Basal Rosette | - | - | 4.5 |
Note: Specific individual percentages for this compound and this compound B were not provided for all parts in the source, only the total derivative content.
This compound Content in Leontopodium alpinum Callus Cultures
Callus cultures of Leontopodium alpinum have been shown to be a rich source of leontopodic acids. A quantitative analysis of a methanolic extract of callus cultures revealed the following concentrations:[3][8]
| Compound | Concentration in Dry-Frozen Extract (mg/g) | Concentration in Dry-Frozen Callus Culture (mg/g) |
| This compound A | - | - |
| This compound B | - | - |
Note: While the study confirms these are the most abundant compounds, specific concentration values for this compound A and B were not individually presented in a clear tabular format in the initial search results, but their combined presence is significant. One study on a specific callus culture extract reported concentrations of 184.13 ± 6.21 μg/mL for this compound A and 161.10 ± 3.85 μg/mL for this compound B.[9]
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Leontopodium alpinum.
Extraction of this compound
A common and effective method for extracting phenolic compounds, including this compound, from plant material is ultrasonic-assisted extraction (UAE).
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the aerial parts of Leontopodium alpinum (leaves, flowers, and stems) at room temperature in the dark. Once dried, grind the plant material into a fine powder using a laboratory mill.
-
Extraction Solvent: Prepare an 80% (v/v) methanol-water solution.
-
Extraction Procedure: a. Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of the 80% methanol solvent to the flask. c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 40°C. e. After sonication, filter the extract through Whatman No. 1 filter paper. f. Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent. g. Pool the filtrates from all three extractions.
-
Solvent Evaporation: Concentrate the pooled extract under reduced pressure using a rotary evaporator at 45°C until the methanol is completely removed, yielding a crude aqueous extract.
-
Lyophilization: Freeze-dry the aqueous extract to obtain a powdered crude extract. Store the extract at -20°C until further analysis.
Isolation of this compound by Column Chromatography
For the purification of this compound from the crude extract, column chromatography using Sephadex LH-20 is a suitable method.
Protocol: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell Sephadex LH-20 gel in methanol for at least 3 hours. Pack a glass column (e.g., 50 cm x 2.5 cm) with the swollen gel. Equilibrate the column by washing it with several column volumes of methanol.
-
Sample Loading: Dissolve a known amount of the lyophilized crude extract in a minimal volume of methanol. Carefully load the dissolved sample onto the top of the prepared column.
-
Elution: Elute the column with methanol at a constant flow rate (e.g., 1 mL/min).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
Monitoring: Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or HPLC. For TLC, use a silica gel plate with a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by the monitoring step). Evaporate the solvent under reduced pressure to obtain the isolated compound.
Quantification of this compound by HPLC-PAD-MS
High-performance liquid chromatography coupled with a photodiode array detector and a mass spectrometer is the method of choice for the accurate quantification of this compound.[6]
Protocol: HPLC-PAD-MS Analysis
-
Instrumentation: A liquid chromatography system equipped with a quaternary pump, an autosampler, a photodiode array detector (PAD), and a mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: 5% to 60% B
-
40-45 min: 60% to 95% B
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B
-
55-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
PAD: Monitor at 330 nm for the quantification of this compound.
-
MS (ESI in negative ion mode):
-
Scan range: m/z 100-1000.
-
Capillary voltage: 3.5 kV.
-
Drying gas temperature: 350°C.
-
Drying gas flow: 10 L/min.
-
Nebulizer pressure: 40 psi.
-
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the phytochemical analysis of Edelweiss for this compound.
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Proposed Signaling Pathway of this compound in Skin Anti-Aging
This compound is believed to exert its anti-aging effects primarily through its potent antioxidant properties, which in turn modulate key signaling pathways involved in collagen metabolism. The following diagram illustrates a proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. ebanel.com [ebanel.com]
- 6. Development of an HPLC-PAD-MS assay for the identification and quantification of major phenolic edelweiss (Leontopodium alpium Cass.) constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leontopodic Acid Extraction and Purification
Introduction
Leontopodic acid, a highly substituted glucaric acid derivative, is a prominent bioactive compound isolated from the Edelweiss plant (Leontopodium alpinum Cass.).[1] This natural product, along with its isomer this compound B, is recognized for its potent antioxidant and DNA-protecting properties.[1][2] Its efficacy in neutralizing free radicals has been reported to be significantly greater than that of some standard antioxidants.[1][3] Given its potential in cosmetic and pharmaceutical applications, particularly in anti-aging formulations, robust and efficient protocols for its extraction and purification are essential for research and development.[4][5] These application notes provide detailed methodologies for the extraction of this compound from both plant material and callus cultures, followed by multi-step purification protocols.
Data Presentation: Extraction and Quantification
The efficiency of extraction and the concentration of key compounds can vary based on the source material and methodology. The following table summarizes quantitative data derived from studies on Leontopodium alpinum callus cultures.
| Parameter | Value | Source Material | Methodology | Reference |
| Total Extraction Yield | 26.4% (w/w) | Dry, frozen callus culture | 70% Methanol, Microwave-Assisted Extraction (MAE) | [4][6] |
| This compound A Content | 100.20 ± 4.51 mg/g | Dry methanolic extract from callus culture | UPLC/IM-HRMS | [6] |
| This compound B Content | 21.07 ± 1.12 mg/g | Dry methanolic extract from callus culture | UPLC/IM-HRMS | [6] |
| Total Polyphenol Content | 230.93 ± 6.6 mg GAE/g | Dry methanolic extract from callus culture | Colorimetric Assay | [6] |
| Antioxidant Activity (DPPH) | 122.19 ± 7.28 mg AAE/g | Dry methanolic extract from callus culture | DPPH Free Radical Scavenging Assay | [6] |
GAE: Gallic Acid Equivalents; AAE: Ascorbic Acid Equivalents; dw: dry weight.
Experimental Workflows and Signaling Pathways
The overall process for obtaining pure this compound involves a multi-stage workflow, beginning with the source material and proceeding through extraction and a series of purification steps.
Experimental Protocols
Protocol 1: Solvent-Based Extraction from Plant Material
This protocol details a general method for extracting this compound from the aerial parts of Leontopodium alpinum. An optimized general method for extracting plant phenolics suggests using 80% methanol.[7][8]
1. Material Preparation: a. Harvest the aerial parts (flowers, leaves, stems) of L. alpinum. b. Dry the plant material using a hot air flow or by freeze-drying.[9][10] c. Mill the dried plant material into a fine powder to increase the surface area for extraction.[1][9] d. Sieve the powder to ensure a uniform particle size.[1]
2. Extraction: a. Combine the dried plant powder with an 80% methanol-in-water solution. A recommended solvent-to-plant material ratio is 13:1 (v/w).[8] b. Macerate the mixture for 6 hours at 60°C with continuous agitation.[7][8] For enhanced efficiency, sonication can be applied during this step.[1] c. Separate the liquid extract from the solid plant debris via centrifugation (e.g., 3000 rpm for 5-10 minutes) or filtration.[1][11] d. Collect the supernatant (the liquid extract). e. To maximize yield, repeat the extraction process on the plant residue up to four times with fresh solvent, combining the supernatants from each cycle.[7][8]
3. Solvent Removal: a. Concentrate the combined extracts by removing the methanol using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C.[8][9] b. The resulting aqueous concentrate is the crude extract, ready for purification.
Protocol 2: Extraction from Plant Callus Cultures
Plant cell culture offers a sustainable and scalable alternative to wild harvesting.[1][4] This protocol is adapted from methods using L. alpinum callus cultures.
1. Material Preparation: a. Harvest callus biomass from the culture medium (e.g., bioreactor).[1][12] b. Wash the harvested cells thoroughly with distilled water to remove residual media.[12] c. Lyophilize (freeze-dry) the callus biomass to obtain a dry powder.[12][13]
2. Extraction: a. Homogenize and extract the dried callus powder with 70% methanol.[4] b. Employ an assisted extraction method for efficiency: i. Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for approximately 45 minutes.[4] ii. Microwave-Assisted Extraction (MAE): A faster alternative, requiring only about 5 minutes of microwave irradiation.[4][6] c. After extraction, centrifuge the mixture to separate the extract from the cell debris.[1] d. Collect the supernatant.
3. Solvent Removal: a. Remove the extraction solvent from the supernatant under reduced pressure to yield the dry, crude extract. A total yield of approximately 26.4% can be expected from dry callus.[4][6]
Protocol 3: Multi-Step Chromatographic Purification
Purification of this compound from a complex crude extract requires several orthogonal chromatographic steps to achieve high purity.[14]
1. Initial Cleanup: Solid-Phase Extraction (SPE): a. Dissolve the crude extract in an appropriate starting solvent (e.g., water). b. Load the solution onto a solid-phase extraction column packed with a resin like Amberlite XAD-4.[1] This step adsorbs the phenolic compounds of interest. c. Wash the column with water to remove highly polar impurities like sugars. d. Elute the adsorbed compounds, including this compound, with a solvent such as 80% ethanol.[1] e. Evaporate the solvent to yield an enriched phenolic extract.
2. Primary Separation: Centrifugal Partition Chromatography (CPC): a. CPC is a liquid-liquid chromatography technique effective for initial separation.[1][12] b. Prepare a biphasic solvent system. A common system for this purpose is methyl tert-butyl ether (MTBE), acetonitrile, and water, sometimes with a small amount of acid like formic acid to improve peak shape.[1] c. Dissolve the enriched extract in the solvent system and inject it into the CPC instrument. d. Collect fractions based on the detector response (e.g., UV absorbance). e. Analyze fractions using a suitable analytical method (e.g., HPLC) to identify those containing this compound.
3. Final Purification/Isomer Separation: Reversed-Phase Chromatography: a. Pool the this compound-containing fractions from CPC and remove the solvent. b. Further purify and separate isomers using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) or column chromatography.[1] c. Use a nonpolar stationary phase, such as C18-functionalized silica (RP-C18), with a polar mobile phase.[1] d. A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). e. Monitor the elution at a suitable wavelength (e.g., 350 nm) and collect the peaks corresponding to this compound and its isomers.[11] f. Verify the purity and identity of the final product using analytical techniques like HPLC-MS and NMR.[2][11]
References
- 1. This compound [benchchem.com]
- 2. Development of an HPLC-PAD-MS assay for the identification and quantification of major phenolic edelweiss (Leontopodium alpium Cass.) constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refinery29.com [refinery29.com]
- 6. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ache.org.rs [ache.org.rs]
- 9. EP2623094A1 - Use of an edelweiss extract - Google Patents [patents.google.com]
- 10. WO2009098145A2 - Method for extracting edelweiss ingredients, use thereof and a composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: Analysis of Leontopodic Acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Leontopodic acid, a significant bioactive compound found in Leontopodium alpinum (Edelweiss). The protocols cover sample preparation, High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.
Introduction
This compound is a highly substituted glucaric acid derivative known for its potent antioxidant and DNA-protecting properties.[1] Accurate and reliable analytical methods are crucial for its quantification in plant extracts, herbal formulations, and for quality control in drug development. This document outlines validated HPLC and NMR techniques for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with PDA and MS is a powerful tool for the separation, identification, and quantification of this compound in complex matrices.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of this compound and related compounds.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Synergi Polar-RP, 4 µm, 80 Å, 250 x 4.6 mm | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [3] |
| Gradient | 0 min: 3% B; 10 min: 40% B; 15 min: 98% B | [3] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 350 nm | [4] |
| Injection Volume | 5 µL | [4] |
| Column Temperature | 45 °C | [3] |
Table 2: Quantitative Analysis of Leontopodic Acids in Leontopodium alpinum Callus Culture Extract
| Compound | Concentration (µg/mL) |
| This compound A | 184.13 ± 6.21 |
| This compound B | 161.10 ± 3.85 |
Data from a study on Leontopodium alpinum callus culture extract.
Experimental Protocol: HPLC Analysis
This protocol details the steps for the quantitative analysis of this compound in a plant extract.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Dried and powdered Leontopodium alpinum plant material
2.2.2. Sample Preparation: Extraction from Plant Material
-
Weigh 200 mg of milled and sieved (750 µm mesh) aerial parts of Leontopodium alpinum.
-
Add 25 mL of methanol:water (1:1, v/v) to the plant material.
-
Extract the sample for 15 minutes in an ultrasonic bath.[2][4]
-
Centrifuge the mixture for 5 minutes at 3000 rpm.[4]
-
Collect the supernatant.
-
Repeat the extraction process three more times, combining the supernatants.
-
Adjust the final volume of the combined supernatants to 100 mL with the extraction solvent.
-
Take a 10 mL aliquot of the extract, evaporate it to dryness under reduced pressure.
-
Store the dried extract at -20°C until analysis.[2]
-
Before injection, re-dissolve the dried extract in 1 mL of the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
2.2.3. Standard Preparation
-
Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.
-
Perform serial dilutions to prepare a three-point calibration curve with concentrations of 1.0, 0.5, and 0.1 mg/mL.[4]
2.2.4. HPLC Instrumentation and Conditions
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standards and samples.
2.2.5. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the primary technique for the structural elucidation of novel compounds and can also be used for quantitative analysis (qNMR).
NMR Data for this compound
However, based on the known structural components of this compound (a glucaric acid backbone with caffeoyl and 3-hydroxybutanoate moieties), the following table provides expected chemical shift ranges for the key proton and carbon signals.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties (in DMSO-d₆)
| Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Caffeoyl - Aromatic | 6.7 - 7.6 | 115 - 149 |
| Caffeoyl - Olefinic | 6.2 - 7.6 | 116 - 146 |
| Glucaric Acid Backbone | 3.9 - 5.5 | 70 - 80 |
| 3-Hydroxybutanoate | 1.1 - 4.2 | 22 - 70 |
These are approximate ranges based on similar structures and are intended for guidance only.
Experimental Protocol: NMR Analysis
This protocol provides a general methodology for acquiring ¹H and ¹³C NMR spectra of a purified this compound sample.
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for both polar and non-polar moieties within the molecule.
-
Transfer the solution to a 5 mm NMR tube.
3.2.2. NMR Instrumentation and Parameters
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K
Table 4: General ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | Standard 1D proton experiment |
| Number of Scans (NS) | 8 - 16 | To improve signal-to-noise ratio |
| Relaxation Delay (D1) | 1 - 2 s | To allow for sufficient relaxation of protons |
| Acquisition Time (AQ) | 3 - 4 s | To ensure good digital resolution |
| Spectral Width (SW) | 12 - 16 ppm | To cover the expected chemical shift range |
Table 5: General ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard 1D carbon experiment with proton decoupling |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C |
| Relaxation Delay (D1) | 2 s | To allow for sufficient relaxation of carbons |
| Acquisition Time (AQ) | 1 - 2 s | To ensure good digital resolution |
| Spectral Width (SW) | 200 - 220 ppm | To cover the expected chemical shift range |
3.2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δH ~2.50 ppm, δC ~39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum for quantitative analysis (if required).
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the analysis of this compound.
References
In Vitro Antioxidant Activity of Leontopodic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a highly substituted glucaric acid derivative isolated from the alpine plant Leontopodium alpinum (Edelweiss), has garnered significant interest for its potent antioxidant properties.[1] This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound. The information herein is intended to guide researchers in the consistent and effective evaluation of this promising natural compound. This compound's antioxidant capabilities are attributed to its ability to directly neutralize free radicals and modulate endogenous defense systems.[1]
Data Presentation: Quantitative Antioxidant Activity
The antioxidant potential of this compound has been quantified using various established in vitro assays. The following table summarizes the key quantitative data available for pure this compound.
| Assay | Result | Comparative Efficacy |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC value of 1.53 ± 0.11 | Approximately 2 times higher than Trolox.[1][2] |
| DNA Protection (3D Method) | IC50: 1.89 μM | Demonstrates significant DNA protection against oxidative damage.[3][4] |
| Briggs-Rauscher (BR) Oscillating Reaction | Relative activity coefficient (r.a.c.) of 3.4 ± 0.5 | Approximately 4 times higher than resorcinol.[1][2] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are designed to be followed in a standard laboratory setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare similar dilutions for the positive control.
-
-
Assay Procedure:
-
Add 100 µL of the methanolic DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Ablank - Asample) / Ablank ] x 100
-
Ablank is the absorbance of the blank.
-
Asample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate buffer, pH 7.4)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare similar dilutions for the positive control.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Ferrous sulfate, Trolox, or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a known concentration of ferrous sulfate or other positive control.
-
-
Assay Procedure:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, the standard, or the blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with the standard curve of the positive control. The results are typically expressed as µM of Fe(II) equivalents or another standard equivalent.[5][6]
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Signaling Pathway
This compound has been shown to exert protective effects against blue light-induced damage in human skin fibroblasts by modulating the OPN3/Ca²⁺-dependent signaling pathway.[7][8]
Caption: this compound's Modulation of the OPN3 Signaling Pathway.
References
- 1. This compound [benchchem.com]
- 2. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leontopodium Alpinum Flower/Leaf Water - Descrizione [tiiips.com]
- 4. Leontopodium Alpinum Callus Culture Extract - Descrizione [tiiips.com]
- 5. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leontopodic Acid in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a potent antioxidant compound uniquely found in the Edelweiss plant (Leontopodium alpinum), is emerging as a significant ingredient in dermatological research and skincare.[1][2] This hardy alpine flower has evolved to produce a rich concentration of protective phytochemicals to survive harsh environmental conditions, including high UV radiation.[1][3] this compound, in particular, has demonstrated superior antioxidant and anti-inflammatory properties, making it a focal point for studies on skin aging, inflammation, and protection.[2][4]
These application notes provide an overview of the key dermatological applications of this compound and detailed protocols for relevant in vitro and in vivo assays.
Antioxidant and Photoprotective Effects
This compound is a powerful free radical scavenger, offering significant protection against oxidative stress induced by environmental aggressors such as UV radiation and pollution.[4] Studies have shown that its antioxidant capacity surpasses that of common antioxidants like Vitamin C and alpha-tocopherol.[1][2] This potent activity helps to prevent cellular damage, collagen degradation, and premature skin aging.[1][4]
Key Applications
-
UV Protection: Mitigates cellular damage caused by UVA and UVB exposure.[5][6]
-
Anti-Pollution: Neutralizes free radicals generated by environmental pollutants.[7]
-
Prevention of Premature Aging: Reduces the appearance of fine lines and wrinkles by preventing oxidative stress-induced collagen breakdown.[2][4][8]
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol outlines the assessment of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1]
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound (pure compound or as a standardized extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 150 μM solution of DPPH in methanol. Keep the solution in the dark.[1]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1.56–500 µg/mL). Prepare similar dilutions for ascorbic acid.[1]
-
Reaction Mixture: In a 96-well plate, add 20 μL of each sample dilution to 180 μL of the DPPH solution. For the control, add 20 μL of methanol to the DPPH solution.[1]
-
Incubation: Shake the plate for 60 seconds and incubate in the dark at room temperature for 40 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Experimental Workflow: DPPH Assay
Caption: Workflow for DPPH free radical scavenging assay.
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways in the skin.[5][6] It has been shown to suppress the expression of inflammatory markers such as COX-2 and iNOS, which are often elevated following UVB exposure.[1] This makes it a promising agent for soothing irritated skin and managing inflammatory skin conditions.[4]
Key Applications
-
Reduction of Redness and Irritation: Calms sensitive and stressed skin.[3][4]
-
Management of Inflammatory Skin Conditions: Potential therapeutic agent for conditions like eczema and rosacea.[8]
-
Post-UVB Inflammation Control: Reduces the inflammatory cascade triggered by sun exposure.[1]
Experimental Protocol: Anti-Inflammatory Assay in Human Keratinocytes
This protocol describes the evaluation of the anti-inflammatory effects of this compound on human keratinocytes stimulated with pro-inflammatory cytokines.[3][4]
Objective: To quantify the inhibitory effect of this compound on the release of inflammatory mediators from primary human keratinocytes (PHKs).
Materials:
-
Primary human keratinocytes (PHKs)
-
Keratinocyte growth medium
-
This compound
-
TNFα and IFNγ (pro-inflammatory stimuli)
-
Triamcinolone (positive control)
-
ELISA kits for IL-8, IP-10, MCP-1, and GM-CSF
Procedure:
-
Cell Culture: Culture PHKs in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the keratinocytes with varying concentrations of this compound (e.g., 10-50 μg/mL) or triamcinolone for 30 minutes.[3]
-
Inflammatory Challenge: Stimulate the cells with a combination of TNFα and IFNγ to induce an inflammatory response.[4]
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentrations of IL-8, IP-10, MCP-1, and GM-CSF in the supernatant using specific ELISA kits according to the manufacturer's instructions.[3][4]
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to the stimulated and unstimulated controls.
Signaling Pathway: Inhibition of Inflammatory Cascade
Caption: this compound inhibits the inflammatory cascade.
Anti-Aging and Collagen Synthesis
This compound contributes to the anti-aging effects of Edelweiss extract by protecting the skin's structural proteins, such as collagen and elastin, from degradation.[2][4] It also shows potential in stimulating collagen synthesis, which helps to maintain skin firmness and elasticity, thereby reducing the appearance of wrinkles.[8][9][10]
Key Applications
-
Wrinkle Reduction: Diminishes the appearance of fine lines and wrinkles.[2][8]
-
Improved Skin Elasticity and Firmness: Helps to maintain the structural integrity of the skin.[4][8]
-
Enhanced Skin Barrier Function: Strengthens the skin's natural barrier, improving moisture retention.[3][7]
Experimental Protocol: Collagen Synthesis in Human Dermal Fibroblasts
This protocol details a method to assess the effect of this compound on collagen production in human dermal fibroblasts, particularly in the context of counteracting the effects of blue light-induced damage.[11]
Objective: To measure the impact of this compound on collagen type I (COL-I) synthesis and matrix metalloproteinase-1 (MMP-1) expression in human foreskin fibroblasts (HFFs).
Materials:
-
Human foreskin fibroblasts (HFFs)
-
Fibroblast growth medium
-
This compound
-
Blue light irradiation source
-
ELISA kits for COL-I and MMP-1
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture: Culture HFFs in a suitable medium.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 10, 20 μM) for 6 hours.[2]
-
Blue Light Exposure: Expose the cells to blue light irradiation to induce damage.[11]
-
Incubation: Culture the cells for an additional 18 hours in a serum-free medium.[2]
-
Supernatant and Lysate Collection: Collect the cell culture supernatant and prepare cell lysates.
-
ELISA: Measure the levels of secreted COL-I and MMP-1 in the supernatant using ELISA kits.[11]
-
Western Blotting (Optional): Analyze the intracellular levels of COL-I and MMP-1 in the cell lysates by Western blotting for confirmation.
-
Data Analysis: Compare the COL-I and MMP-1 levels in this compound-treated cells with the blue light-exposed and unexposed controls.
Quantitative Data Summary
| Application Area | Assay | Model System | Key Findings | Reference |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | This compound shows greater antioxidant potential than alpha-tocopherol. | [2] |
| Anti-inflammatory | Cytokine Release (IL-8, IP-10, etc.) | Primary Human Keratinocytes | Dose-dependent inhibition of pro-inflammatory chemokine and growth factor release with 10-50 μg/mL. | [3][4] |
| Anti-aging | Collagen (COL-I) & MMP-1 Expression | Human Foreskin Fibroblasts | This compound A (20 μM) significantly boosted COL-I expression and hindered MMP-1 expression. | [2][5] |
| Clinical Trial | Skin Elasticity, Density, Wrinkles | Human Volunteers | Leontopodium alpinum callus culture extract (LACCE) showed significant improvements in skin parameters vs. placebo. | [2][8] |
Wound Healing
Emerging evidence suggests that this compound may aid in wound healing due to its combined anti-inflammatory and antimicrobial properties.[8] By reducing inflammation and protecting against infection, it can create a more favorable environment for tissue repair and regeneration.
Key Applications
-
Accelerated Tissue Repair: Promotes a healthier wound healing environment.
-
Reduced Scarring: By modulating inflammation, it may lead to improved cosmetic outcomes post-injury.
(Further research is required to fully elucidate the mechanisms and establish detailed protocols for wound healing applications.)
Conclusion
This compound stands out as a multi-functional active ingredient with significant potential in dermatological research and product development. Its robust antioxidant, anti-inflammatory, and anti-aging properties, supported by a growing body of scientific evidence, make it a compelling candidate for advanced skincare formulations aimed at protecting and rejuvenating the skin. The protocols outlined in these notes provide a framework for researchers to further investigate and harness the benefits of this remarkable compound.
References
- 1. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of concentrated ethanol extracts of Edelweiss (Leontopodium alpinum Cass.) callus cultures towards human keratinocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling | Semantic Scholar [semanticscholar.org]
- 11. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Leontopodic Acid for Topical Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a key bioactive compound found in the Edelweiss plant (Leontopodium alpinum), has garnered significant interest in the field of dermatology due to its potent antioxidant, anti-inflammatory, and anti-aging properties.[1][2] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery. The information is intended to guide researchers and formulation scientists in developing stable and effective dermatological and cosmetic products.
This compound exerts its beneficial effects on the skin through various mechanisms, including the neutralization of free radicals, protection of essential skin proteins like collagen and elastin, and modulation of inflammatory pathways.[3][4] It has been shown to strengthen the skin's natural barrier, reduce signs of sensitivity, and improve skin texture.[2][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₄O₁₉ | [6] |
| Molecular Weight | 782.7 g/mol | [6] |
| Appearance | Data not available for pure compound. Edelweiss extracts are often beige to amber liquids. | [7] |
| Solubility | No quantitative data is available for the pure compound. Edelweiss extracts are soluble in hydro-alcoholic solutions, propylene glycol, and glycerin.[8][9] It is presumed to have poor solubility in oils due to its hydrophilic nature.[10] | |
| Stability | Sensitive to light, pH, and temperature, similar to other polyphenolic compounds.[11][12] Specific degradation kinetics for this compound are not publicly available. |
Signaling Pathways Modulated by this compound
This compound's effects on the skin are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing relevant efficacy studies.
Antioxidant and Anti-inflammatory Pathway (NF-κB Inhibition)
This compound's antioxidant activity involves the donation of electrons to neutralize reactive oxygen species (ROS).[13][14] This reduction in oxidative stress prevents the activation of the NF-κB signaling pathway, a key regulator of inflammation.[15][16] By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing skin inflammation and redness.[1][3]
Anti-Aging Pathway (OPN3/Ca2+ and MMP-1 Inhibition)
This compound has been shown to counteract skin aging induced by factors like blue light and UV radiation.[1][17] It achieves this by modulating the Opsin-3 (OPN3) signaling pathway.[1][17] Activation of OPN3 by light leads to an influx of calcium ions (Ca2+), which in turn activates a cascade that increases the expression of Matrix Metalloproteinase-1 (MMP-1).[1][18] MMP-1 is an enzyme that degrades collagen, leading to wrinkle formation. This compound inhibits this pathway, reducing MMP-1 expression and promoting collagen synthesis.[1][19]
Skin Barrier Enhancement (TGF-β/Smad and Filaggrin)
This compound strengthens the skin barrier by influencing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which plays a role in collagen synthesis and extracellular matrix homeostasis.[3][5][20][21][22] Furthermore, this compound has been shown to promote the expression of filaggrin, a key protein involved in the formation and integrity of the stratum corneum, the outermost layer of the skin.[4]
Formulation Development for Topical Delivery
The development of a stable and effective topical formulation for this compound requires careful consideration of solvents, excipients, and the desired final product form (e.g., cream, gel, serum).
Solubility and Solvent Selection
Due to the lack of quantitative solubility data for pure this compound, preliminary solubility studies are essential.
Protocol for Solubility Determination:
-
Solvents to Test: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Glycerin, and various ratios of these with water.
-
Method:
-
Prepare saturated solutions of this compound in each solvent at controlled temperatures (e.g., 25°C and 40°C).
-
Equilibrate the solutions for 24-48 hours with constant stirring.
-
Centrifuge the samples to separate undissolved solute.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in g/100mL.
-
Excipient Compatibility
The choice of excipients is critical to ensure the stability and bioavailability of this compound.
Recommended Excipient Classes:
-
Antioxidants: To protect this compound from degradation, consider co-formulating with other antioxidants such as Vitamin E (Tocopherol) or Vitamin C (Ascorbic Acid) and its derivatives.[14][23][24][25]
-
Penetration Enhancers: To improve the delivery of this compound into the skin, consider the use of penetration enhancers like propylene glycol, oleic acid, or Transcutol®.[26][27][28]
-
Gelling Agents: For gel formulations, carbomers or cellulose derivatives can be used. Compatibility studies are necessary to ensure no precipitation or degradation of this compound occurs.[29]
-
Emulsifiers: In cream or lotion formulations, select emulsifiers that are stable at the optimal pH for this compound. Non-ionic emulsifiers are often a good choice for sensitive actives.[13][30]
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of this compound with individual excipients in the chosen solvent system.
-
Store the mixtures at various stress conditions (e.g., 40°C/75% RH, 50°C) for a defined period (e.g., 2-4 weeks).
-
Visually inspect for any changes in appearance, color, or precipitation.
-
Quantify the amount of this compound remaining using a stability-indicating HPLC method.
Example Formulation Frameworks
The following are starting point frameworks. The exact percentages will need to be optimized based on solubility and stability data.
A. Hydro-alcoholic Serum
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 0.1 - 2.0 |
| Ethanol | Solvent, Penetration Enhancer | 10 - 30 |
| Propylene Glycol | Solvent, Humectant, Penetration Enhancer | 5 - 15 |
| Glycerin | Humectant | 2 - 5 |
| Hydroxyethylcellulose | Thickener | 0.5 - 1.5 |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 - 1.0 |
| Phenoxyethanol (and/or other preservatives) | Preservative | q.s. |
| Purified Water | Vehicle | q.s. to 100 |
B. Oil-in-Water (O/W) Cream
| Phase | Ingredient | Function | Concentration (% w/w) |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3 - 7 | |
| Carbomer | Thickener | 0.2 - 0.5 | |
| This compound | Active Ingredient | 0.1 - 2.0 | |
| Oil Phase | Cetearyl Alcohol | Emulsifier, Thickener | 2 - 5 |
| Glyceryl Stearate | Emulsifier | 1 - 3 | |
| Caprylic/Capric Triglyceride | Emollient | 5 - 15 | |
| Dimethicone | Emollient | 1 - 3 | |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 - 1.0 | |
| Post-emulsification | Phenoxyethanol (and/or other preservatives) | Preservative | q.s. |
| Sodium Hydroxide (or other neutralizer) | pH Adjuster | to pH 5.5 - 6.5 |
Experimental Protocols for Formulation Evaluation
Stability Testing
Stability testing is performed to ensure the product maintains its quality, safety, and efficacy throughout its shelf life.
Protocol for Stability Testing (based on ICH Guidelines): [9][11][31][32]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term.
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation.
-
Chemical: Assay of this compound, presence of degradation products.
-
Microbiological: Microbial limits testing.
-
Photostability Testing:
-
Expose the formulation to a light source simulating sunlight (e.g., Xenon lamp in a Q-SUN chamber) according to ICH Q1B guidelines.[9][11][32]
-
A control sample should be protected from light.
-
Evaluate physical and chemical parameters before and after exposure.
In Vitro Skin Permeation Study
This study evaluates the ability of this compound to penetrate the skin.
Protocol for In Vitro Skin Permeation using Franz Diffusion Cells: [7][26][28][33]
Cytotoxicity Assay
To ensure the safety of the formulation for topical use, a cytotoxicity assay on skin cells is recommended.
Protocol for MTT Assay on Human Keratinocytes (e.g., HaCaT cells) or Fibroblasts:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation (and a vehicle control) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Conclusion
The successful formulation of this compound for topical delivery hinges on a comprehensive understanding of its physicochemical properties and biological activities. While quantitative data on the solubility and stability of the pure compound is limited, the protocols outlined in this document provide a systematic approach for researchers to generate this crucial information. By carefully selecting solvents and excipients and conducting thorough stability and efficacy testing, it is possible to develop innovative and effective topical products that harness the significant dermatological benefits of this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. belleluce.ch [belleluce.ch]
- 5. TGF-β1/Smad signaling, MMP-14, and MSC markers in arterial injury: discovery of the molecular basis of restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sofw.com [sofw.com]
- 9. Why Photostability Testing Matters - Powers Scientific, Inc. [powersscientific.com]
- 10. belleluce.ch [belleluce.ch]
- 11. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2623094A1 - Use of an edelweiss extract - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Opsin 3 is a key regulator of ultraviolet A‐induced photoageing in human dermal fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduced matrix metalloproteinase and collagen transcription mediated by the TGF-β/Smad pathway in passaged normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zinc mediated hepatic stellate cell collagen synthesis reduction through TGF-β signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Illuminating insights into opsin 3 function in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. refinery29.com [refinery29.com]
- 25. skintypesolutions.com [skintypesolutions.com]
- 26. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. KR101740097B1 - Anti-inflammation and Anti-aging composition for skin external application comprising Leontopodium alpinum Cell Culture Extract and Methods for preparing the Same - Google Patents [patents.google.com]
- 30. 4. List of Permitted Emulsifying, Gelling, Stabilizing or Thickening Agents (Lists of Permitted Food Additives) - Canada.ca [canada.ca]
- 31. color-gb.com [color-gb.com]
- 32. q-lab.com [q-lab.com]
- 33. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leontopodic Acid as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of leontopodic acid, focusing on its anti-inflammatory, antioxidant, and anti-aging properties. Detailed protocols for key experiments are provided to facilitate further research and development of this promising natural compound.
Therapeutic Potential of this compound
This compound, a major bioactive component of the Edelweiss plant (Leontopodium alpinum), has demonstrated significant therapeutic potential in several preclinical studies. Its multifaceted mechanism of action makes it a compelling candidate for development in dermatology, and potentially for other inflammatory and age-related conditions.
Key Therapeutic Areas:
-
Anti-inflammatory: this compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators. It can modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[1][2][3][4]
-
Antioxidant: As a potent antioxidant, this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.[5][6][7][8] This activity is crucial in combating cellular stress and its downstream consequences, including skin aging.
-
Anti-aging: In the context of skin health, this compound has been found to protect against the degradation of essential extracellular matrix proteins like collagen.[5][9] It achieves this by inhibiting the activity of matrix metalloproteinases (MMPs) and modulating signaling pathways involved in skin homeostasis.[5] It has also been shown to protect against glycation, a process that accelerates skin aging.[10]
-
Neuroprotection: While less explored, some related compounds and extracts from which this compound is derived have shown potential in enhancing cholinergic transmission, suggesting a possible role in neuroprotective strategies.[11][12]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Anti-inflammatory Effects of this compound
| Assay | Cell Type | Treatment | Concentration | Effect | Reference |
| Cytokine Release (ELISA) | Human Keratinocytes | This compound + TNFα/IFNγ | 10-50 µg/mL | Dose-dependent inhibition of IL-8, IP-10, MCP-1, GM-CSF release.[1][2][3] | [1][2] |
| Gene Expression (qPCR) | Human Umbilical Vein Endothelial Cells (HUVECs) | Edelweiss Extract (rich in this compound) + LPS | Not specified | Inhibition of IL-6 and VCAM1 gene expression.[1][2][5] | [1][2][3][5] |
Table 2: Antioxidant and Anti-aging Effects of this compound
| Assay | Cell Type/System | Treatment | Concentration | Effect | Reference |
| ROS Scavenging | Human Foreskin Fibroblasts (HFF-1) | This compound A + Blue Light | 20 µM | Significant reduction in Reactive Oxygen Species (ROS).[13][14][15] | [13][14][15] |
| Collagen Expression (Western Blot/ELISA) | Human Foreskin Fibroblasts (HFF-1) | This compound A + Blue Light | 20 µM | Significant increase in Collagen Type I (COL-I) expression.[5][13][14][15] | [5][13][14][15] |
| MMP-1 Secretion (ELISA) | Human Foreskin Fibroblasts (HFF-1) | This compound A + Blue Light | 20 µM | Significant inhibition of Matrix Metalloproteinase-1 (MMP-1) secretion.[5][13][14][15] | [5][13][14][15] |
| Calcium Influx | Human Foreskin Fibroblasts (HFF-1) | This compound A + Blue Light | 20 µM | Inhibition of calcium influx.[13][14][15] | [13][14][15] |
| OPN3 Expression (Western Blot) | Human Foreskin Fibroblasts (HFF-1) | This compound A + Blue Light | 20 µM | Significant reduction in Opsin 3 (OPN3) expression.[13][14] | [13][14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound. These are adapted from standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HaCaT keratinocytes, HFF-1 fibroblasts)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Quantification of Cytokine Secretion (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from cells.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages, HUVECs)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Seed and culture cells in a separate plate and treat them with various concentrations of this compound for a specified pre-incubation time.
-
Induce inflammation by adding the inflammatory stimulus (e.g., LPS) and incubate for the desired period.
-
Collect the cell culture supernatants.
-
Add 100 µL of the collected supernatants and standards to the coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
Analysis of Protein Expression (Western Blot)
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Collagen I, MMP-1, OPN3).
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Collagen I, anti-MMP-1, anti-OPN3) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as required for the experiment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Measurement of Gene Expression (qPCR)
Objective: To quantify the effect of this compound on the mRNA expression of target genes (e.g., IL-6, VCAM1, COX-2, iNOS).
Materials:
-
This compound
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Culture and treat cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the ability of this compound to scavenge intracellular ROS.
Materials:
-
This compound
-
Cell line of interest
-
ROS-inducing agent (e.g., H₂O₂, UV radiation)
-
Fluorescent ROS probe (e.g., DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate or appropriate culture vessel.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Load the cells with the ROS probe (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Induce ROS production by adding the ROS-inducing agent.
-
Immediately measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for DCF) or analyze the cells by flow cytometry.
-
Compare the fluorescence intensity of this compound-treated cells to that of the control cells to determine the percentage of ROS scavenging.
Calcium Influx Assay
Objective: To assess the effect of this compound on intracellular calcium levels.
Materials:
-
This compound
-
Cell line of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist to induce calcium influx (e.g., ATP, ionomycin)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove the extracellular dye.
-
Add HBSS containing different concentrations of this compound to the wells.
-
Measure the baseline fluorescence.
-
Add the agonist to induce calcium influx and immediately start recording the fluorescence intensity over time using a microplate reader or microscope.
-
Analyze the change in fluorescence to determine the effect of this compound on calcium influx.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.
Caption: OPN3-Mediated Blue Light Damage Pathway and this compound's Protective Role.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Leontopodic Acid in Anti-inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the anti-inflammatory properties of Leontopodic acid in various established in vitro and in vivo models. Detailed protocols and data presentation formats are included to facilitate experimental design and interpretation.
Introduction to this compound
This compound, a major phenolic compound found in the alpine plant Edelweiss (Leontopodium alpinum), is recognized for its potent antioxidant and anti-inflammatory activities.[1][2] Traditional folk medicine has long utilized Edelweiss extracts for treating inflammatory conditions.[3] Scientific evidence now supports these ethnopharmacological uses, highlighting this compound's potential as a therapeutic agent for inflammatory diseases. This document outlines key experimental models to investigate its mechanisms of action and efficacy.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the release of key pro-inflammatory chemokines and growth factors from human keratinocytes stimulated with TNFα and IFNγ.
Table 1: IC50 Values of this compound on Pro-inflammatory Mediators
| Mediator | IC50 (µg/mL) |
| Interleukin-8 (IL-8) | 9 |
| Interferon-gamma-inducible Protein-10 (IP-10) | 51 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 51 |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 23 |
Data sourced from studies on primary human keratinocytes (PHKs) where inflammation was induced by a combination of TNFα and IFNγ.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple molecular pathways. A key mechanism involves the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. Activated SIRT1 can deacetylate the p65 subunit of NF-κB, a central transcription factor in the inflammatory response. This deacetylation inhibits NF-κB's transcriptional activity, leading to a downstream reduction in the expression of pro-inflammatory genes and cytokines.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Experimental Protocols
In Vitro Model: Inhibition of Cytokine Release in Human Keratinocytes
This protocol details an in vitro assay to assess the anti-inflammatory effects of this compound on human keratinocytes (e.g., HaCaT cells or Primary Human Keratinocytes) stimulated with pro-inflammatory cytokines.
Objective: To quantify the dose-dependent inhibition of pro-inflammatory mediators (IL-8, IP-10, MCP-1, GM-CSF) by this compound in an in vitro model of skin inflammation.
Materials:
-
Human keratinocyte cell line (HaCaT) or Primary Human Keratinocytes (PHKs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α and IFN-γ
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human IL-8, IP-10, MCP-1, and GM-CSF
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture keratinocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µg/mL) for 1-2 hours.
-
Induce inflammation by adding a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells containing this compound.
-
Include appropriate controls: untreated cells, cells treated with vehicle + TNF-α/IFN-γ, and cells treated with a reference anti-inflammatory drug (e.g., dexamethasone).
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of IL-8, IP-10, MCP-1, and GM-CSF in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
-
Cell Viability Assay (MTT): Assess the cytotoxicity of this compound at the tested concentrations using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine at different concentrations of this compound compared to the vehicle-treated, TNF-α/IFN-γ stimulated control.
-
Determine the IC50 value for each mediator.
-
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vivo Model 1: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Materials:
-
Wistar rats or Swiss albino mice (e.g., 200-250g rats).
-
1% (w/v) Carrageenan solution in sterile 0.9% saline.
-
This compound.
-
Reference drug (e.g., Indomethacin).
-
Vehicle for drug administration.
-
Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Reference drug.
-
Administer this compound or the reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.
-
In Vivo Model 2: Croton Oil-Induced Ear Dermatitis
This model is suitable for assessing the topical anti-inflammatory effects of a compound.
Objective: To determine the topical anti-inflammatory efficacy of this compound on croton oil-induced ear edema in mice.
Materials:
-
Mice (e.g., Swiss albino).
-
Croton oil solution (e.g., 5% v/v in acetone).
-
This compound formulated for topical application.
-
Reference drug (e.g., Dexamethasone).
-
Acetone (vehicle).
-
Micrometer and biopsy punch (e.g., 6 mm).
Procedure:
-
Animal Acclimatization: Acclimatize mice as previously described.
-
Grouping and Treatment:
-
Divide animals into groups (n=6-8 per group).
-
Topically apply the this compound formulation, vehicle, or reference drug to the inner and outer surfaces of the right ear 15-30 minutes before inducing inflammation.
-
-
Induction of Dermatitis:
-
Apply a small volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. The left ear remains untreated or receives only the vehicle to serve as a control.
-
-
Evaluation of Edema:
-
After a set period (e.g., 4-6 hours), euthanize the animals.
-
Using a biopsy punch, collect a standard-sized disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear discs immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
-
Data Analysis:
-
Calculate the mean increase in ear punch weight for each group.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Perform statistical analysis to assess significance.
-
Conclusion
The protocols and models described provide a robust framework for the comprehensive evaluation of this compound as an anti-inflammatory agent. The in vitro human keratinocyte model is ideal for mechanistic studies and for quantifying the inhibition of specific inflammatory mediators. The in vivo models of carrageenan-induced paw edema and croton oil-induced ear dermatitis offer effective means to assess the compound's efficacy in acute inflammatory settings. Through the application of these methodologies, researchers can further elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of concentrated ethanol extracts of Edelweiss (Leontopodium alpinum Cass.) callus cultures towards human keratinocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Leontopodic Acid: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Background
Leontopodic acid, a prominent secondary metabolite isolated from Leontopodium alpinum (Edelweiss), is a potent antioxidant.[1] Traditionally, Edelweiss extracts have been utilized in folk medicine for their anti-inflammatory properties.[2] Modern phytochemical research has identified leontopodic acids A and B as major constituents responsible for these effects.[1] While extensively studied for its dermatological benefits, emerging evidence suggests its potential application in the field of neuroprotection. The strong antioxidant and anti-inflammatory capacities of this compound make it a compelling candidate for investigating therapeutic strategies against neurodegenerative diseases, which are often characterized by oxidative stress and chronic neuroinflammation.[1][2]
Hypothesized Mechanism of Neuroprotection
The neuroprotective effects of this compound are hypothesized to be multifactorial, primarily leveraging its potent antioxidant and anti-inflammatory properties. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, neuronal damage is often mediated by excessive reactive oxygen species (ROS) and pro-inflammatory cytokines released by activated microglia. This compound is proposed to mitigate this damage by:
-
Scavenging Reactive Oxygen Species (ROS): By directly neutralizing free radicals, this compound may reduce oxidative stress-induced neuronal damage.[1]
-
Modulating Inflammatory Pathways: this compound may suppress the activation of pro-inflammatory signaling pathways such as NF-κB in microglia, thereby reducing the production of neurotoxic inflammatory mediators.[2]
-
Enhancing Cholinergic Transmission: While not directly attributed to this compound itself, extracts from Leontopodium alpinum have been shown to increase acetylcholine levels in the brain, suggesting a potential cholinomimetic activity that could be beneficial in Alzheimer's disease.[3][4]
Potential Research Applications
-
Alzheimer's Disease: this compound can be investigated for its ability to protect neurons from amyloid-beta (Aβ)-induced toxicity and to modulate neuroinflammation. Its potential to enhance cholinergic transmission also warrants investigation.
-
Parkinson's Disease: Research could focus on the protective effects of this compound against dopamine neuron degeneration induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+.
-
Ischemic Stroke: Its antioxidant properties could be explored for their potential to mitigate neuronal damage in cellular and animal models of cerebral ischemia-reperfusion injury.
Quantitative Data
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Assay | Cell Line/System | Key Findings | Reference |
| This compound A | ROS Scavenging | Human Foreskin Fibroblasts | Significantly reduced ROS formation. | [1] |
| This compound A | MMP-1 Expression | Human Foreskin Fibroblasts | Hindered MMP-1 expression. | [1] |
| This compound A | Calcium Influx | Human Foreskin Fibroblasts | Curbed Ca²⁺ endocytosis. | [1] |
| L. alpinum Callus Culture Extract | DPPH Assay | - | Strong free radical scavenging activity. | [5] |
| This compound | Chemokine Release | Primary Human Keratinocytes | Dose-dependent inhibition of IL-8, IP-10, MCP-1 release. | [2] |
Table 2: Effects of Leontopodium alpinum Root Extract on Cholinergic Transmission
| Extract/Compound | Assay | Model | Concentration/Dose | Effect | Reference |
| Dichloromethane Extract | Acetylcholinesterase Inhibition | In vitro | 1 mg/mL | 78.79 ± 2.59% inhibition | [3] |
| Dichloromethane Extract | Acetylcholine Release | Rat Brain (in vivo) | i.c.v. injection | Enhanced extracellular ACh concentration | [3] |
| Isocomene | T-maze Alternation | Scopolamine-treated mice | 42 nM (i.c.v.) | Nootropic-like effects | [6] |
| Isocomene | Object Recognition | Scopolamine-impaired mice | 42 nM (i.c.v.) | Improved object recognition | [6] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol outlines a method to evaluate the protective effects of this compound against amyloid-beta (Aβ)-induced neurotoxicity, a common in vitro model for Alzheimer's disease.
1. Materials:
- SH-SY5Y human neuroblastoma cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Aβ (25-35) peptide
- This compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
- DMSO (Dimethyl sulfoxide)
2. Cell Culture and Treatment: a. Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. c. Prepare a stock solution of Aβ (25-35) in sterile distilled water and incubate at 37°C for 3-4 days to induce aggregation. d. Prepare stock solutions of this compound in DMSO. e. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. f. Following pre-treatment, add aggregated Aβ (25-35) to the wells at a final concentration of 20 µM. g. Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ (25-35) alone. h. Incubate the plates for 24 hours.
3. Assessment of Cell Viability (MTT Assay): a. After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Express cell viability as a percentage of the untreated control.
4. Assessment of Cytotoxicity (LDH Assay): a. After the 24-hour incubation, collect the cell culture supernatant. b. Measure LDH release using a commercial LDH Cytotoxicity Assay Kit according to the manufacturer's instructions. c. Calculate cytotoxicity as a percentage relative to the control group treated with Aβ (25-35) alone.
Protocol 2: Measurement of Intracellular ROS in Neuronal Cells
This protocol describes the use of a fluorescent probe to measure the antioxidant capacity of this compound in neuronal cells under oxidative stress.
1. Materials:
- SH-SY5Y cells or primary neurons
- Appropriate cell culture medium
- This compound
- Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
- 2',7'-Dichlorofluorescin diacetate (DCFH-DA)
- PBS (Phosphate-buffered saline)
2. Cell Culture and Treatment: a. Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 2 hours. c. Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 1 hour. Include appropriate controls.
3. ROS Measurement: a. After treatment, wash the cells twice with warm PBS. b. Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark. c. Wash the cells twice with PBS to remove excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. e. Normalize the fluorescence intensity to the number of cells or protein concentration.
Protocol 3: Anti-inflammatory Activity in Microglial Cells
This protocol details a method to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells.
1. Materials:
- BV-2 or primary microglial cells
- Appropriate cell culture medium
- This compound
- Lipopolysaccharide (LPS)
- Griess Reagent
2. Cell Culture and Treatment: a. Seed microglial cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
3. Nitric Oxide Measurement (Griess Assay): a. After 24 hours, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate for 15 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm. e. Determine the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Caption: Hypothesized mechanism of this compound's neuroprotection.
Caption: Workflow for assessing neuroprotective potential.
Caption: Rationale for neuroprotective research of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracts and constituents of Leontopodium alpinum enhance cholinergic transmission: Brain ACh increasing and memory improving properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracts and constituents of Leontopodium alpinum enhance cholinergic transmission: brain ACh increasing and memory improving properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols: Leontopodic Acid in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leontopodic acid, a unique and potent natural compound derived from the Edelweiss plant (Leontopodium alpinum), is gaining significant attention in cosmetic science for its remarkable anti-aging, antioxidant, and anti-inflammatory properties.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers and drug development professionals in harnessing the benefits of this compound for advanced skincare formulations.
Key Bioactivities and Mechanisms of Action
This compound exerts its beneficial effects on the skin through multiple mechanisms:
-
Potent Antioxidant Activity: this compound is a powerful free radical scavenger, demonstrating antioxidant capacity even greater than some common standards like Vitamin C and Trolox.[1][3] This activity helps protect skin cells from oxidative damage induced by UV radiation and environmental pollutants, thereby mitigating premature aging.[4]
-
Anti-inflammatory Effects: this compound has been shown to inhibit key inflammatory pathways in the skin. Notably, it can suppress the NF-κB signaling cascade, reducing the expression of pro-inflammatory cytokines and mediators that contribute to skin irritation and redness.[5][6]
-
Collagen Synthesis and Protection: this compound stimulates the production of collagen I, a crucial protein for maintaining skin's structural integrity and elasticity.[2] Concurrently, it inhibits the activity of Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in response to stressors like UV radiation and blue light.[2][7]
-
Skin Barrier Enhancement: By promoting the expression of key proteins involved in the formation of the skin barrier, this compound helps to strengthen the skin's natural defenses, improve hydration, and reduce sensitivity.[8][9]
-
Protection from Blue Light-Induced Damage: this compound has been shown to mitigate the damaging effects of blue light on skin cells by inhibiting the OPN3-calcium signaling pathway, reducing reactive oxygen species (ROS) production, and preventing collagen degradation.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and Leontopodium alpinum Callus Culture Extract (LACCE), of which this compound is a major active component.
Table 1: In Vitro Antioxidant Activity
| Assay | Test Substance | Concentration | Antioxidant Activity | Reference |
| DPPH Radical Scavenging | LACCE | 0.1% | 2.85% | [8] |
| LACCE | 0.5% | Lower than Vitamin C (14.05%) | [8] | |
| LACCE | 1% | 20.47% (Higher than Vitamin C) | [8] | |
| DNA Protection (Oxidative Damage) | This compound | 1.89 µM | IC50 | [1] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound | - | 1.53 ± 0.11 | [1] |
Table 2: In Vitro Anti-inflammatory and Anti-aging Effects
| Assay | Target | Test Substance | Concentration | Effect | Reference |
| Collagen I Synthesis | COL-I Expression | This compound A | 20 µM | Significant Promotion | [2] |
| MMP-1 Inhibition | MMP-1 Expression | This compound A | 20 µM | Significant Reduction | [2] |
| MMP-2 Inhibition | MMP-2 Expression | LACCE | 0.1% - 1% | Gradual Decrease with increasing concentration | [8] |
| Chemokine Release (IL-8, IP-10, MCP-1) | Pro-inflammatory Cytokines | This compound | 1 - 100 µg/mL | Dose-dependent Inhibition | [5] |
| Aquaporin 3 (AQP3) Expression | Moisturizing Effect | LACCE | 0.1% - 1% | 3.19 to 4.5-fold increase | [8] |
Table 3: In Vivo Clinical Efficacy of LACCE (1%)
| Parameter | Duration | Result | Reference |
| Periorbital Wrinkles (Ra and Rq values) | 3 time points | Significant Improvement vs. Placebo | [8][9] |
| Skin Elasticity (Gross, Net, and Biological) | 3 time points | Significant Improvement vs. Placebo | [8][9] |
| Dermal Density | 3 time points | Significant Improvement vs. Placebo | [8][9] |
| Skin Thickness | 3 time points | Significant Improvement vs. Placebo | [8][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound in skin cells.
Experimental Workflows
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for In Vitro Collagen Synthesis Assay.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different dilutions of this compound, positive control, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the this compound or positive control.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph.
In Vitro Collagen I Synthesis Assay (Sircol™ Soluble Collagen Assay)
This protocol quantifies the amount of newly synthesized soluble collagen released into the culture medium by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (e.g., TGF-β1).
-
Incubate the cells for 48-72 hours.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Collagen Quantification (following the Sircol™ Assay protocol):
-
Add 1 mL of Sircol Dye Reagent to 200 µL of the collected supernatant in a centrifuge tube.
-
Mix and incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
Add 750 µL of ice-cold Acid-Salt Wash Reagent, vortex, and centrifuge again.
-
Discard the supernatant and add 250 µL of Alkali Reagent to dissolve the pellet.
-
Transfer 200 µL of the solution to a 96-well microplate.
-
-
Measurement: Measure the absorbance at 556 nm using a microplate reader.
-
Calculation: Quantify the amount of collagen in each sample by comparing the absorbance values to a standard curve prepared using the collagen standard provided in the kit. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.
MMP-1 Inhibition Assay (Fluorogenic)
This protocol measures the ability of this compound to inhibit the enzymatic activity of MMP-1.
Materials:
-
Recombinant human MMP-1
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare a working solution of recombinant human MMP-1 in the assay buffer.
-
Prepare a working solution of the fluorogenic MMP-1 substrate in the assay buffer.
-
Prepare a series of dilutions of this compound and the positive control in the assay buffer.
-
-
Assay:
-
In a 96-well black microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the different dilutions of this compound, positive control, or assay buffer (for uninhibited control).
-
Add 20 µL of the MMP-1 working solution to all wells except the blank.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MMP-1 substrate working solution to all wells.
-
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
Calculation:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Calculate the percentage of MMP-1 inhibition using the following formula:
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Conclusion
This compound presents a compelling profile for use in advanced cosmetic and dermatological applications. Its multifaceted mechanism of action, targeting key drivers of skin aging and inflammation, supported by the growing body of in vitro and in vivo data, positions it as a promising ingredient for the development of next-generation skincare products. The protocols and data provided herein offer a solid foundation for further research and formulation development.
References
- 1. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]
- 2. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prescription-professional.nl [prescription-professional.nl]
- 5. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"challenges in Leontopodic acid extraction from Edelweiss"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Leontopodic acid from Edelweiss (Leontopodium alpinum).
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
Q: I am experiencing a significantly lower-than-expected yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common challenge stemming from several factors related to the source material, solvent choice, and extraction technique.
-
Source Material: The concentration of this compound can vary significantly between different parts of the Edelweiss plant.[1] Using aerial parts (capitula, inflorescence leaves) is common.[1][2] Furthermore, wild Edelweiss is often protected, making sustainable sourcing difficult.[2][3] Plant cell and callus cultures are a viable alternative that can provide a more consistent and scalable supply of biomass enriched in Leontopodic acids.[2][3] Specific growth and eliciting conditions for callus cultures can even achieve a higher yield of Leontopodic acids compared to mature plant parts.[3]
-
Solvent Selection: this compound is a hydrophilic (water-soluble) compound.[4] Using fat-soluble extraction methods, such as macerating the plant in vegetable oil, will fail to capture these essential active ingredients.[4] The choice of solvent is critical for efficiently dissolving the target compound.[2]
-
Extraction Efficiency: To maximize the extraction:
-
Increase Surface Area: The plant material should be milled or ground and sieved to increase the surface area available for solvent contact.[2]
-
Enhance Extraction: Techniques like sonication can improve the efficiency of the extraction process.[2]
-
Optimize Conditions: Factors such as extraction time, temperature, and solvent-to-solid ratio should be optimized. For instance, a study on callus extracts utilized heat extraction at 98°C for 10 minutes.[5]
-
Issue 2: Poor Purity and Difficulty in Compound Separation
Q: My crude extract contains many impurities, and I am struggling to isolate this compound. How can I achieve higher purity?
A: Edelweiss extracts are complex mixtures containing numerous compounds, including flavonoids, caffeic acids, and other derivatives, which necessitates a multi-step purification strategy.[1][6] Leontopodic acids A and B, in particular, have very close chemical structures, which can prevent their effective isolation by a single technique like preparative HPLC due to insufficient resolution.[7]
-
Initial Cleanup: After the initial solvent extraction, a solid-phase extraction (SPE) step can be used to purify the phenolic compounds from the crude extract.[2] Resins like Amberlite XAD-4 are effective for adsorbing the compounds of interest, which can then be eluted with a solvent like 80% ethanol.[2]
-
Multi-Step Chromatography: A combination of chromatographic techniques is essential for high-purity isolation.[2]
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique is highly effective for the initial separation of compounds based on their partition coefficients.[2][7] It is considered a key complementary technique to LC for resolving complex mixtures from Edelweiss.[7]
-
Reversed-Phase Chromatography: Following initial separation with CPC, reversed-phase chromatography using a nonpolar stationary phase like C18-functionalized silica is employed for further purification and separation of this compound isomers.[2]
-
Logical Flow for Troubleshooting Low Yield & Purity
Caption: Troubleshooting workflow for low yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
A1: The two primary sources are wild-harvested Edelweiss plants and, more sustainably, plant biotechnology.
-
Wild Plants: The aerial parts of Leontopodium alpinum are traditionally used.[2] However, the plant is protected in many regions, limiting its availability for large-scale research and production.[2][8]
-
Plant Cell Cultures: Callus or cell suspension cultures provide a sustainable, consistent, and scalable alternative.[2][9] These bioreactor-based approaches allow for controlled production of biomass enriched in Leontopodic acids, overcoming the limitations of sourcing from wild populations.[2][6]
Q2: What is the recommended general workflow for extraction and purification?
A2: A typical workflow involves initial solvent extraction followed by multi-step chromatographic purification.[2]
-
Preparation: Dry and mill the aerial parts of the plant or homogenize cultured cells.[2]
-
Extraction: Use a polar solvent system like methanol/water. Sonication can be applied to improve efficiency.[2]
-
Separation: Centrifuge the mixture to separate the liquid extract from solid plant debris.[2]
-
Initial Purification: Employ a technique like Centrifugal Partition Chromatography (CPC) or Solid-Phase Extraction (SPE) to separate the complex extract into simpler fractions.[2][6]
-
Final Purification: Use reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate and purify this compound and its isomers to the desired level.[2]
Caption: General workflow for this compound extraction.
Q3: How are Leontopodic acids A and B identified and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with various detectors is the standard method. An HPLC-PAD-MS method (Photo Diode Array and Mass Spectrometry) allows for the baseline separation and identification of almost all constituents in an Edelweiss extract, including Leontopodic acids A and B.[1] Peak assignment is confirmed by comparing retention times, UV spectra, and mass spectra with those of reference compounds.[1] For comprehensive profiling, Ultra-Performance Liquid Chromatography with Ion-Mobility High-Resolution Mass Spectrometry (UPLC/IM-HRMS) can also be used.[10]
Q4: What are the known biological activities of this compound?
A4: this compound is primarily known for its potent antioxidant and DNA-protecting properties.[2][11] Studies have demonstrated its remarkable ability to scavenge free radicals, with an efficacy reported to be several times greater than standard compounds like Trolox and resorcinol in certain in vitro assays.[11][12][13] It has also been shown to have anti-inflammatory and anti-aging effects.[6][12][14]
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature.
Table 1: this compound Yield from Callus Culture
| Compound | Concentration (mg/g DW) under M-LED Illumination | Citation |
|---|---|---|
| This compound A | 55.11 | [15] |
| This compound B | 60.12 | [15] |
DW: Dry Weight. M-LED: Mixed Light-Emitting Diode.
Table 2: Antioxidant Activity Comparison
| Assay Method | This compound Activity | Comparison Compound | Citation |
|---|---|---|---|
| Briggs-Rauscher (BR) | Up to 4x greater activity | Resorcinol | [11][12] |
| TEAC | ~2x the efficacy | Trolox | [11][12][13] |
TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
Protocol 1: Solvent-Based Extraction from Aerial Plant Parts
This protocol is a generalized procedure based on common methodologies.[2]
-
Material Preparation:
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Obtain aerial parts of Leontopodium alpinum.
-
Dry the plant material thoroughly at a controlled temperature (e.g., 40°C) to prevent degradation of active compounds.
-
Mill the dried material into a fine powder and pass it through a sieve to ensure uniform particle size.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate vessel.
-
Add a solvent mixture of methanol and water (e.g., 80:20 v/v) at a ratio of 1:10 (solid:solvent, w/v).
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Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at room temperature to enhance extraction efficiency.
-
-
Separation:
-
After sonication, centrifuge the mixture at high speed (e.g., 4000 x g) for 15 minutes to pellet the solid plant debris.
-
Carefully decant and collect the supernatant, which is the crude extract.
-
The extraction process can be repeated on the plant debris to maximize yield, and the supernatants can be pooled.
-
-
Solvent Removal:
-
Evaporate the solvent from the crude extract using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
The resulting concentrated or dried extract is now ready for purification.
-
Protocol 2: Purification via Centrifugal Partition Chromatography (CPC)
This protocol outlines the use of CPC for initial purification.[2][7]
-
System Preparation:
-
Select an appropriate two-phase solvent system. A common system might consist of methyl tert-butyl ether, acetonitrile, and water with a small amount of acid like formic acid.[2]
-
Prepare and thoroughly degas both the mobile and stationary phases.
-
Equilibrate the CPC column by first filling it with the stationary phase and then pumping the mobile phase until hydrostatic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve the dried crude extract in a small volume of the solvent system (either a single phase or a mix of both).
-
Inject the sample into the CPC system.
-
-
Elution and Fractionation:
-
Elute the compounds by pumping the mobile phase at a set flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the resulting chromatogram. Fractions containing this compound can be identified by analytical HPLC-MS.[1]
-
-
Post-Processing:
-
Pool the fractions containing the target compounds.
-
Evaporate the solvent to obtain an enriched extract ready for final purification by RP-HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [benchchem.com]
- 3. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. belleluce.ch [belleluce.ch]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts [mdpi.com]
- 14. skintypesolutions.com [skintypesolutions.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Leontopodic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of Leontopodic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound and its isomers, such as this compound A and B, are structurally very similar, primarily differing in the position of certain functional groups.[1][2] This structural similarity results in very close physicochemical properties, leading to co-elution or poor resolution during standard chromatographic analysis.[2] The primary challenges are achieving baseline separation for accurate quantification and developing a robust and reproducible method.
Q2: What type of HPLC column is most suitable for separating this compound isomers?
A2: For separating structurally similar isomers, high-resolution columns are essential. A good starting point is a reversed-phase C18 column with a small particle size (e.g., ≤5 µm) and a length of 150 mm or 250 mm. Phenyl-Hexyl columns can also offer alternative selectivity for these aromatic compounds through pi-pi interactions.
Q3: What mobile phase composition is recommended for the separation of this compound isomers?
A3: A gradient elution with a mobile phase consisting of an acidified aqueous solution (Solvent A) and an organic solvent (Solvent B) is typically most effective.
-
Solvent A: Water with a small amount of acid, such as 0.1% formic acid or acetic acid, is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups on the this compound structure, leading to sharper peaks and better separation.[3]
-
Solvent B: Acetonitrile is a common choice, though methanol can also be explored. The gradient should be optimized to provide sufficient separation of the closely eluting isomers.
Q4: Can mass spectrometry (MS) alone be used to differentiate this compound isomers?
A4: While mass spectrometry is a powerful tool for identification based on mass-to-charge ratio and fragmentation, it generally cannot distinguish between isomers without prior chromatographic separation.[4] Isomers have the same molecular weight and often produce very similar fragmentation patterns, making effective HPLC separation essential for their individual identification and quantification.
Troubleshooting Guide
Users may encounter several issues during the optimization of their HPLC method for this compound isomers. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate mobile phase composition or gradient. 2. Suboptimal column chemistry or dimensions. 3. Column temperature is not optimized. 4. Flow rate is too high. | 1. Adjust Gradient: Make the gradient shallower around the elution time of the isomers. 2. Modify Mobile Phase: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the acid concentration. 3. Change Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column with a smaller particle size for higher efficiency. 4. Optimize Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to alter selectivity. 5. Reduce Flow Rate: Lower the flow rate to improve separation efficiency, though this will increase run time. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation. | 1. Check Mobile Phase pH: Ensure the pH is low enough to suppress ionization of silanol groups on the stationary phase and the analytes. Adding a small amount of a stronger acid like trifluoroacetic acid (TFA) might help, but be mindful of its ion-suppressing effects in MS. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Use a Guard Column: This can help protect the analytical column from contaminants that may cause active sites. 4. Replace Column: If the column is old or has been used with harsh conditions, it may need to be replaced. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Reduce Sample Concentration/Injection Volume: Inject a smaller amount of the sample. 2. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample or mobile phase. 3. Precipitated buffer in the system. | 1. Systematic Check: Disconnect components sequentially (from detector to injector) to identify the source of the blockage. 2. Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters. 3. Flush System: Flush the column and system with a strong solvent in the reverse direction (if the column allows). 4. Check Buffer Solubility: Ensure the buffer in the mobile phase is soluble in the highest organic concentration of your gradient. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Incomplete column equilibration. 4. Detector lamp issue. | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and degas them thoroughly. 2. Purge the System: Purge the pump and detector to remove air bubbles. 3. Equilibrate Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. Check Detector Lamp: Refer to the instrument manual for lamp diagnostics. |
Experimental Protocols
Recommended Starting HPLC Method for this compound Isomer Separation
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Start with a linear gradient from 10% B to 50% B over 30 minutes. Hold at 95% B for 5 minutes for column wash. Return to initial conditions and equilibrate for 10 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm (based on the UV absorbance of caffeoyl derivatives) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter before injection. |
Visualizations
Caption: A workflow for troubleshooting poor HPLC separation of isomers.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
"improving the yield of Leontopodic acid from plant material"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and production of Leontopodic acid from plant material, particularly Leontopodium alpinum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a highly substituted glucaric acid derivative found predominantly in plants of the Asteraceae family. The most well-documented natural source is Edelweiss (Leontopodium alpinum). It exists as this compound A and this compound B, which are derivatives of glucaric acid substituted with caffeoyl and 3-hydroxybutanyl moieties. Due to the protected status of Leontopodium alpinum in many regions, plant cell callus cultures have become a viable and sustainable alternative for its production.[1][2]
Q2: What are the main challenges in maximizing the yield of this compound?
A2: The primary challenges include selecting an efficient extraction method, optimizing solvent systems, and enhancing its natural production in plant cell cultures. Low yields can result from suboptimal extraction parameters, degradation of the compound during processing, or low natural accumulation in the plant material.
Q3: Is there a significant difference in this compound yield between wild plants and callus cultures?
A3: Yes, callus cultures of Leontopodium alpinum have been shown to produce concentrations of Leontopodic acids that are comparable to or even higher than those found in wild plants.[1][3] This makes callus culture a promising platform for scalable and controlled production.
Q4: What analytical methods are recommended for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PAD) detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most common and reliable methods for the identification and quantification of this compound in plant extracts.[2][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound from Plant Material
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | The choice of extraction technique significantly impacts yield. While traditional methods like maceration are simple, they can be less efficient. Consider using advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can offer similar or higher yields in a fraction of the time.[2][7][8][9][10][11] |
| Suboptimal Solvent System | The polarity of the extraction solvent is critical. Pure solvents are often less effective than mixtures. For phenolic compounds like this compound, mixtures of ethanol or methanol with water are generally more effective. Experiment with different alcohol-to-water ratios to find the optimal polarity for your specific plant material.[12][13] |
| Incorrect Extraction Parameters | Temperature, time, and solvent-to-solid ratio must be optimized. For many phenolic compounds, temperatures between 60-80°C can increase yield, but higher temperatures may cause degradation. Extraction times vary greatly with the method used. Ensure a sufficient solvent volume to prevent saturation of the extract.[6][12][14][15] |
| Degradation of this compound | Phenolic compounds can be sensitive to light, oxygen, and high temperatures.[6][12] Conduct extractions in a controlled environment, away from direct light. Use a rotary evaporator at a controlled temperature (e.g., 40°C) for solvent removal. Store extracts in dark, airtight containers at low temperatures (4°C or -20°C).[12] |
Issue 2: Poor Growth or Low this compound Production in Callus Cultures
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | The composition of the culture medium, including nutrient and hormone balance, is crucial for both cell growth and secondary metabolite production. High biomass does not always correlate with high this compound yield.[1] Consider a two-stage culture system: a growth phase followed by a production phase with a modified medium to stimulate secondary metabolism.[16] |
| Lack of Elicitation | The production of secondary metabolites is often a defense response in plants. Elicitors are molecules that trigger these defense pathways. The addition of elicitors like Methyl Jasmonate (MeJA) or Yeast Extract (YE) to the culture medium can significantly enhance the production of phenolic compounds.[7][16][17][18][19][20][21] |
| Incorrect Timing of Elicitor Application | The growth phase of the culture when the elicitor is added is critical. Elicitation is often most effective during the late exponential or early stationary phase of cell growth.[1] |
| Inappropriate Elicitor Concentration | The effect of an elicitor is dose-dependent. Too low a concentration may not induce a response, while too high a concentration can be toxic to the cells. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3][14][22][23] |
Data Presentation
Table 1: Comparison of this compound Content in Leontopodium alpinum
| Source | This compound A (mg/g dry weight of extract) | This compound B (mg/g dry weight of extract) |
| Callus Culture Extract | 91.1 ± 1.8 | 63.2 ± 1.3 |
Data adapted from Pralea, I. et al. (2022).[3]
Table 2: Comparison of Extraction Methods for Leontopodium alpinum Callus Culture
| Extraction Method | Extraction Time | Relative Yield |
| Microwave-Assisted Extraction (MAE) | 5 minutes | Similar |
| Ultrasound-Assisted Extraction (UAE) | 45 minutes | Similar |
Data indicates MAE provides a comparable yield to UAE in a significantly shorter time.[2]
Table 3: Effect of Solvent Composition on Total Phenolic Content (Illustrative)
| Solvent | Total Phenolic Content (mg GAE/g DW) |
| Water | 12.6 |
| 25% Ethanol in Water | 18.5 |
| 50% Ethanol in Water | 22.3 |
| 75% Ethanol in Water | 20.1 |
| 100% Ethanol | 17.1 |
Illustrative data for general phenolic compounds, demonstrating the enhanced extraction with aqueous ethanol mixtures. Optimal ratios should be determined empirically for this compound.[13][15]
Table 4: Effect of Yeast Extract Elicitation on Phenolic Compound Production in Dracocephalum polychaetum Cell Culture (Illustrative)
| Yeast Extract Concentration (mg/L) | Total Phenolic Content (relative to control) | Total Flavonoid Content (relative to control) |
| 0 (Control) | 1.00 | 1.00 |
| 25 | 1.25 | 1.18 |
| 50 | 1.42 | 1.35 |
| 100 | 1.68 | 1.59 |
| 200 | 1.31 | 1.24 |
This data from a related Asteraceae species illustrates the dose-dependent effect of yeast extract on phenolic production. An optimal concentration for this compound production in L. alpinum cultures should be determined experimentally.[3][14][22]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
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Sample Preparation: Dry the plant material (e.g., freeze-dried callus culture) and grind it into a fine powder.
-
Extraction:
-
Place 1 g of the powdered sample into a microwave-safe extraction vessel.
-
Add 20 mL of 70% ethanol (v/v) to the vessel.
-
Set the microwave extractor to a power of 400 W and an extraction time of 5 minutes. The temperature should be monitored and maintained below 80°C to prevent degradation.
-
-
Filtration: After extraction, allow the mixture to cool and then filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40°C under reduced pressure to remove the ethanol.
-
Storage: Store the final concentrated extract in a dark vial at -20°C until analysis.
Protocol 2: Elicitation of this compound Production in Callus Culture
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Culture Initiation: Establish a Leontopodium alpinum callus suspension culture in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with appropriate plant growth regulators).
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol and a stock solution of Yeast Extract (YE) in distilled water. Sterilize both solutions by filtration (0.22 µm filter).
-
Elicitation:
-
Grow the cell suspension culture for the desired period (e.g., until the late exponential growth phase).
-
Aseptically add the sterile elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., 25 µM, 50 µM, 100 µM for MeJA; 50 mg/L, 100 mg/L, 200 mg/L for YE). An equivalent volume of the solvent should be added to control cultures.
-
-
Incubation: Continue to incubate the elicited cultures for a specific period (e.g., 3-7 days).
-
Harvesting and Analysis: Harvest the cells by filtration, freeze-dry them, and then proceed with extraction (Protocol 1) and quantification (Protocol 3) to determine the this compound yield.
Protocol 3: Quantification of this compound by HPLC-PAD
-
Sample Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
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Gradient Program: A linear gradient starting with a high proportion of Solvent A, gradually increasing the proportion of Solvent B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PAD detector set to a wavelength of 330 nm for this compound.
-
Column Temperature: 30°C.
-
-
Quantification: Prepare a calibration curve using certified this compound A and B standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.[4][5]
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Workflow for elicitation of this compound in cell suspension cultures.
Caption: Simplified proposed biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpb.ui.ac.ir [ijpb.ui.ac.ir]
- 4. Development of an HPLC-PAD-MS assay for the identification and quantification of major phenolic edelweiss (Leontopodium alpium Cass.) constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yeast extract promotes cell growth and induces production of polyvinyl alcohol-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dose-dependent effect of yeast extract on the content of some phenolics in the cell suspension culture of Dracocephalum polychaetum Bornm. [ijpb.ui.ac.ir]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. US8809028B2 - Biosynthesis of caffeic acid and caffeic acid derivatives by recombinant microorganisms - Google Patents [patents.google.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Strategies to enhance production of secondary metabolites | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. Phenolics and terpenoids change in response to yeast extract and chitosan elicitation in Zataria multiflora cell suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leontopodic Acid In Vitro Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leontopodic acid. The information focuses on addressing common solubility and stability challenges encountered during in vitro experiments.
Disclaimer
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing Stock Solutions
| Potential Cause | Troubleshooting Step | Success Indicator |
| Low Solubility in Chosen Solvent | 1. Attempt to dissolve a small, known amount of this compound in Dimethyl Sulfoxide (DMSO) first, as it is a powerful solvent for many organic compounds. 2. If DMSO is not suitable for your experiment, try polar organic solvents such as ethanol or methanol. Based on extraction protocols, aqueous mixtures of these solvents may also be effective.[1][2] 3. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. | A clear, precipitate-free solution is obtained. |
| Solvent Purity | Use anhydrous, high-purity solvents to avoid introducing water that could decrease the solubility of a hydrophobic compound. | Consistent solubility results are achieved with fresh, high-quality solvents. |
| Supersaturation | Avoid creating a highly concentrated stock solution that may precipitate upon storage or dilution. It is recommended to prepare a fresh stock solution for each experiment or to prepare smaller aliquots of a moderately concentrated stock. | The stock solution remains clear during storage and upon dilution into aqueous buffers or media. |
Issue 2: Cloudiness or Precipitate in Cell Culture Media After Adding this compound
| Potential Cause | Troubleshooting Step | Success Indicator |
| Poor Aqueous Solubility | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.[3][4] 2. Add the this compound stock solution to the media dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Pre-warm the cell culture medium to 37°C before adding the compound. | The cell culture medium remains clear after the addition of this compound. |
| Interaction with Media Components | Some compounds can interact with proteins or salts in the media, leading to precipitation. 1. Test the solubility in a simpler buffered solution (e.g., PBS) first. 2. If using serum-containing media, test for precipitation in serum-free media to identify potential interactions with serum proteins. | The compound remains soluble in the tested media conditions. |
Issue 3: Loss of Compound Activity Over Time in an Experiment
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation | Phenolic compounds can be susceptible to oxidation, hydrolysis, and light-induced degradation. 1. Prepare fresh dilutions of this compound in media for each experiment. 2. If the experiment is long, consider replenishing the media with freshly diluted this compound at set intervals. 3. Protect stock solutions and experimental plates from light. | Consistent biological activity is observed across experiments. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the plastic surfaces of labware. 1. Use low-adhesion microplates and tubes. 2. Pre-incubating the labware with a bovine serum albumin (BSA) solution can help to block non-specific binding sites. | Higher and more consistent compound activity is measured. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
While specific solubility data for pure this compound is scarce, based on its chemical structure and extraction methods from Edelweiss, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a good starting point for creating a high-concentration stock solution. Ethanol and methanol, or their aqueous mixtures, are also viable options.[1][2] For cell-based assays, it is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[3][4]
Q2: How should I prepare a stock solution of this compound?
-
Accurately weigh a small amount of this compound powder.
-
Add the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Gently vortex and, if necessary, warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
It is highly recommended to perform a stability study under your experimental conditions.[5][6]
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Prepare your complete cell culture medium, including serum and any other supplements.
-
Spike the medium with this compound to the final working concentration.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
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Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific medium.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my experiments?
Yes, this compound has been shown to affect the OPN3 (Opsin3)/Ca²⁺-dependent signaling pathway in human foreskin fibroblasts in response to blue light.[7][8][9] It has been observed to curb the influx of calcium ions (Ca²⁺) and reduce the expression of OPN3.[7][8] This, in turn, can inhibit the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation.[7][9]
Data Presentation
As no specific quantitative data for pure this compound was found, a table summarizing the qualitative solubility information gathered from the search results is provided below.
| Solvent | Solubility Information | Source Type |
| Methanol/Water Mixtures | Used for extraction from plant material, suggesting good solubility.[7] | Extraction Protocols |
| Ethanol/Water Mixtures | Used for extraction from callus cultures, indicating good solubility. | Extraction Protocols |
| Dimethyl Sulfoxide (DMSO) | Mentioned as a potential solvent for preparing stock solutions for in vitro studies.[1] | General Lab Practice |
| Cell Culture Media | This compound-containing extracts are dissolved in media for cell-based assays.[10][11] | Experimental Protocols |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration should be determined empirically.
Materials:
-
This compound (pure compound or standardized extract)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound into a sterile, amber microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to assist dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.
-
Filter the stock solution into a new sterile, amber microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: A general experimental workflow for in vitro studies using this compound.
Caption: Proposed signaling pathway of this compound in response to blue light.
References
- 1. CN106924316B - Skin external preparation composition containing cell culture extract of Leontopodium alpinum plant and its preparation method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. bmrat.org [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound [benchchem.com]
- 8. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts [mdpi.com]
- 10. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"troubleshooting Leontopodic acid quantification in complex mixtures"
Welcome to the technical support center for the quantification of Leontopodic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound in complex mixtures.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Question: I am observing significant peak tailing for this compound in my HPLC chromatogram. What are the possible causes and solutions?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It can compromise the accuracy and resolution of your analysis.[1][2] The primary causes and their respective solutions are outlined below:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, causing peak tailing.[3]
-
Inappropriate Mobile Phase pH or Buffer Strength: Operating near the pKa of this compound can lead to inconsistent peak shapes.[1] Insufficient buffer capacity may not maintain a stable pH throughout the analysis.[4]
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3]
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Column Degradation or Contamination: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing that often affects all peaks in the chromatogram.[1][2][4]
Below is a troubleshooting workflow for addressing peak tailing:
Question: My quantitative results for this compound are inconsistent and show poor reproducibility, especially when analyzing different sample lots. What could be the cause?
Answer:
Inconsistent and irreproducible results, particularly in LC-MS analysis, are often due to matrix effects .[6][7] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., lipids, salts, other metabolites) interfere with the ionization of this compound in the mass spectrometer's ion source.[6][7][8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in an underestimation or overestimation of the true concentration.[6][9]
-
How to Assess Matrix Effects: A common method is the post-extraction spike comparison.[7]
-
Analyze a neat solution of your this compound standard.
-
Extract a blank matrix sample (without this compound).
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Spike the extracted blank matrix with the same concentration of this compound as the neat solution and analyze it.
-
Compare the peak area of the analyte in the post-extraction spike to the peak area in the neat solution. A significant difference indicates the presence of matrix effects.[7]
-
-
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components before injection.[9]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective approach. A SIL-IS is chemically identical to this compound but has a different mass. It will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.[9]
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Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This ensures that the standards and samples experience similar matrix effects.[9]
-
The following diagram illustrates the concept of matrix effects:
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation method for extracting this compound from plant material?
A1: A common method involves solvent extraction followed by cleanup.[10]
-
Milling: Mill and sieve the dried aerial parts of the plant material.[11]
-
Extraction: Extract the powdered material with a methanol:water mixture (e.g., 1:1 v/v) using an ultrasonic bath for about 15 minutes.[10][11] This step is often repeated multiple times to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant material.[11]
-
Filtration: Filter the supernatant through a 0.45 µm filter before injecting it into the HPLC system.[11]
Here is a simplified workflow for sample preparation:
Q2: What are the recommended HPLC and MS parameters for this compound quantification?
A2: The optimal parameters can vary depending on the specific instrument and column used. However, published methods provide a good starting point. Leontopodic acids A and B are often the most abundant and are quantified.[12]
HPLC Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |
| Mobile Phase B | Methanol or Acetonitrile[13][14] |
| Flow Rate | 1.0 mL/min[13] |
| Injection Volume | 5-20 µL[11][13] |
| Detection | UV at 350 nm or MS detection[11] |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI-)[11] |
| This compound A | C37H34O19, [M-H]⁻ at m/z ~781[12] |
| This compound B | C33H28O17, [M-H]⁻ at m/z ~695[12] |
Q3: this compound seems to be unstable. How should I handle and store my samples and standards?
A3: Phenolic compounds like this compound can be susceptible to degradation from light, heat, and oxidation.
-
Storage: Store extracts and standard solutions at -20°C or below in amber vials to protect them from light.[10]
-
Handling: Prepare fresh working solutions from stock solutions daily. After extraction, samples should be filtered and analyzed promptly, ideally within an hour.[10] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV
-
Sample Preparation:
-
Weigh 200 mg of milled and dried plant material into a centrifuge tube.[10]
-
Add 25 mL of methanol:water (1:1 v/v) and sonicate for 15 minutes.[10]
-
Centrifuge at 3000 rpm for 5 minutes.[11]
-
Collect the supernatant. Repeat the extraction process three more times, combining the supernatants.[10]
-
Bring the final volume to 100 mL with the extraction solvent.[10]
-
Take a 10 mL aliquot, evaporate to dryness under nitrogen, and store at -20°C until analysis.[10]
-
Reconstitute the dried extract in 1 mL of the extraction solvent and filter through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a low percentage of B, increasing linearly to elute this compound and other phenolics. A typical gradient might run from 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10 µL.
-
Detector Wavelength: 350 nm.[11]
-
-
Quantification:
-
Prepare a calibration curve using an external standard of purified this compound at several concentration levels (e.g., 0.1 - 1.0 mg/mL).[11]
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Analysis of Leontopodium leontopodioides (Willd.) Beauv. Chemical Composition by GC/MS and UPLC-Q-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
"addressing variability in Leontopodic acid bioactivity assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Leontopodic acid bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioactivity assays?
Variability in bioactivity assays for this compound can arise from several factors, including:
-
Compound Stability and Handling: this compound, like many phenolic compounds, can be sensitive to pH, light, and temperature. Acidic solvents (pH 3–4) may enhance its stability compared to neutral buffers.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of activity.
-
Solvent Choice: The solvent used to dissolve this compound can influence its activity and may have inherent effects on the experimental model. It is crucial to include appropriate solvent controls in all assays.
-
Purity of this compound: The presence of impurities or related compounds, such as this compound B or other phenolic compounds from the source extract, can lead to confounding results.[2][3]
-
Cell Line and Culture Conditions: Different cell lines can exhibit varying sensitivities to this compound. Cell passage number, confluency, and media composition can also impact the cellular response.
-
Assay-Specific Parameters: Incubation times, reagent concentrations, and the specific endpoint being measured can all contribute to variability. For instance, in antioxidant assays, the choice between DPPH and ABTS methods can yield different results.[1]
Q2: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key cellular signaling pathways:
-
NF-κB Signaling Pathway: It has been linked to the inhibition of the NF-κB pathway, which is crucial in inflammatory processes.[1]
-
OPN3/Ca2+-dependent Signaling Pathway: In models of blue light-induced skin damage, this compound has been found to inhibit this pathway by reducing the expression of opsin 3 (OPN3) and curbing calcium influx.[1][4]
-
MAPK/JNK/AP-1 Pathway: Blue light can activate this pathway to inhibit collagen synthesis, and this compound may counteract these effects.[5]
Below is a diagram illustrating the proposed mechanism of this compound in mitigating blue light-induced skin damage.
Troubleshooting Guides
Problem 1: High variability between replicates in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or a lower concentration range. |
| Inconsistent Incubation Times | Standardize the time between adding reagents and reading the plate for all wells. |
Problem 2: this compound shows lower-than-expected or no bioactivity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| Incorrect Concentration Range | Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration. |
| Cell Line Insensitivity | Consider using a different cell line that may be more responsive to the effects of this compound. |
| Assay Not Sensitive Enough | Optimize the assay protocol, for example, by increasing the incubation time or using a more sensitive detection reagent. |
The following decision tree can help diagnose common issues in this compound bioactivity assays.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and related extracts.
Table 1: Effects of this compound on Cellular Markers
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human Foreskin Fibroblasts (HFF-1) | Blue Light Damage | 20 µM | Significantly boosted Collagen-I expression | [4] |
| Human Foreskin Fibroblasts (HFF-1) | Blue Light Damage | 20 µM | Significantly hindered MMP-1 expression | [4] |
| Human Foreskin Fibroblasts (HFF-1) | Blue Light Damage | 20 µM | Significantly reduced OPN3 expression | [4] |
| Human Foreskin Fibroblasts (HFF-1) | Blue Light Damage | 20 µM | Curbed ROS and Ca2+ influx | [4] |
| Human Neuroblastoma (SH-SY5Y) | Amyloid-beta aggregates | Not specified | Significantly reduced ROS formation | [1] |
| Primary Human Keratinocytes (PHKs) | TNFα + IFNγ | 1-100 µg/mL | Dose-dependent inhibition of IL-8, IP-10, MCP-1, GM-CSF | [6] |
Table 2: Antioxidant Activity of this compound and Related Extracts
| Assay | Test Substance | Result | Comparison | Reference |
| Briggs-Rauscher (BR) | This compound | - | Up to 4x greater activity than resorcinol | [4] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound | - | Twice the efficacy of Trolox | [4] |
| DNA Protection (3D method) | This compound | IC50: 1.89 µM | - | [7] |
| DPPH Radical Scavenging | Leontopodium alpinum Callus Culture Extract (LACCE) | 20.47% scavenging at 1% concentration | Higher than Vitamin C (14.05%) at the same concentration | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the bioactivity of this compound.
1. Cell Viability Assay (MTT/CCK-8)
This protocol is adapted from methods used to assess the cytotoxicity of this compound and related extracts.[3][4][8]
-
Objective: To determine the effect of this compound on cell viability and establish a non-toxic concentration range for further experiments.
-
Materials:
-
Cell line of interest (e.g., HFF-1, HaCaT)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include solvent controls.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).[3]
-
Add 10 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well.[9]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
-
2. Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is based on a common method for evaluating the antioxidant capacity of natural compounds.[2][3][8]
-
Objective: To measure the free radical scavenging activity of this compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.[2][3]
-
In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution.[2][3]
-
Shake for 60 seconds and incubate in the dark at room temperature for 30-40 minutes.[2][3][8]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration.
3. Anti-inflammatory Assay (Cytokine/Chemokine Measurement)
This protocol is based on methods used to evaluate the anti-inflammatory effects of this compound on skin cells.[6][10]
-
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators.
-
Materials:
-
Cell line (e.g., Primary Human Keratinocytes)
-
This compound
-
Pro-inflammatory stimulus (e.g., TNFα + IFNγ, or LPS)
-
Cell culture plates (e.g., 24-well)
-
ELISA kits for specific cytokines/chemokines (e.g., IL-8, IL-6, MCP-1)
-
-
Procedure:
-
Seed cells and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 1 hour).[6][10]
-
Add the pro-inflammatory stimulus to the media.
-
Incubate for a period sufficient to induce cytokine/chemokine production (e.g., 24 hours).[6]
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokines/chemokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Compare the levels of mediators in this compound-treated samples to the stimulated control to determine the percentage of inhibition.
-
The following workflow provides a general overview of a typical bioactivity assay.
References
- 1. This compound [benchchem.com]
- 2. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects | MDPI [mdpi.com]
- 4. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leontopodium Alpinum Callus Extract - Descrizione [tiiips.com]
- 8. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"preventing degradation of Leontopodic acid during analysis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Leontopodic acid during analysis. Our resources are designed to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a potent antioxidant and anti-inflammatory compound naturally found in Edelweiss (Leontopodium alpinum).[1][2][3] Its complex chemical structure, featuring multiple caffeoyl and hydroxybutanyl moieties, makes it susceptible to degradation under various environmental and experimental conditions.[4][5] Ensuring its stability is critical for accurate quantification and reliable assessment of its biological activity.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of structurally related compounds like caffeoylquinic acids, the primary factors contributing to the degradation of this compound are elevated temperature, exposure to light, and suboptimal pH conditions. Oxidative stress can also lead to its degradation.
Q3: How can I minimize this compound degradation during sample extraction?
To minimize degradation during extraction, it is recommended to use a mild extraction method such as ultrasonic-assisted extraction (UAE) with a methanol:water mixture.[6] It is also crucial to work quickly, protect samples from light, and keep them cool. The addition of an antioxidant, such as ascorbic acid, to the extraction solvent may also be beneficial.
Q4: What are the ideal storage conditions for this compound samples and standards?
Both stock solutions and prepared samples should be stored in amber vials to protect them from light and kept at low temperatures, ideally at -20°C or below, for long-term storage. For short-term storage during an analytical run, samples should be maintained in a cooled autosampler (e.g., 4°C).
Q5: Are there any specific recommendations for the HPLC mobile phase to enhance stability?
Yes, using a slightly acidic mobile phase can help to stabilize this compound during chromatographic analysis. The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous and organic mobile phase components is a common practice that improves peak shape and minimizes degradation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state of this compound, affecting peak shape. Ensure the mobile phase is slightly acidic by adding 0.1% formic acid to both the aqueous and organic components. |
| Secondary Interactions with Stationary Phase | Residual silanol groups on C18 columns can interact with the polar functional groups of this compound, leading to tailing. Use a column with end-capping or a phenyl-hexyl stationary phase to minimize these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
Issue 2: Inconsistent Quantitative Results and Loss of Analyte
| Possible Cause | Troubleshooting Step |
| Degradation in the Autosampler | This compound can degrade in the autosampler, especially if it is not temperature-controlled. Set the autosampler temperature to 4°C to minimize degradation during the analytical run. |
| Oxidation of the Analyte | This compound is a potent antioxidant and can be susceptible to oxidation.[1][2][3] Prepare samples fresh and consider adding an antioxidant like ascorbic acid to the sample solvent. |
| Adsorption to Vials or Tubing | This compound may adsorb to glass or plastic surfaces. Use deactivated glass vials or polypropylene vials to minimize this effect. |
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | High column temperatures can accelerate the degradation of this compound. Maintain the column temperature at a moderate level (e.g., 25-30°C) unless higher temperatures are required for separation. |
| Isomerization | Exposure to light and heat can cause isomerization of this compound, leading to the appearance of new peaks with similar mass spectra but different retention times. Protect samples from light at all stages of the experiment. |
| Hydrolysis | In neutral or alkaline conditions, the ester linkages in this compound can be hydrolyzed. Ensure all solvents and buffers are slightly acidic. |
Summary of Stability-Indicating Conditions for this compound Analysis
The following table summarizes the recommended conditions to minimize the degradation of this compound during analysis.
| Parameter | Recommended Condition | Rationale |
| pH | 4-5 | Maintains the stability of the ester and glycosidic bonds. |
| Temperature | Sample Storage: ≤ -20°CAutosampler: 4°CColumn: 25-30°C | Reduces the rate of chemical degradation and isomerization. |
| Light | Use amber vials and protect from direct light exposure. | Prevents photo-degradation. |
| Solvent | Extraction: Methanol:Water (1:1, v/v)Mobile Phase: Acetonitrile/Methanol and Water with 0.1% Formic Acid | Provides good solubility and stability. Acidic modifier improves peak shape and stability. |
| Antioxidants | Consider adding ascorbic acid to extraction and sample solvents. | Minimizes oxidative degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Mill and sieve the dried plant material (e.g., aerial parts of Leontopodium alpinum).
-
Extraction:
-
Weigh approximately 200 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of a pre-chilled methanol:water (1:1, v/v) solution containing 0.1% ascorbic acid.
-
Vortex the mixture for 30 seconds.
-
Perform ultrasonic-assisted extraction in an ice bath for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Storage: Store the vial at -20°C until analysis.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) with end-capping.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm.
Visualizations
Degradation Pathway of this compound (Inferred)
Caption: Inferred degradation pathways of this compound.
Experimental Workflow for this compound Analysis
References
- 1. prescription-professional.nl [prescription-professional.nl]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. refinery29.com [refinery29.com]
- 4. Edelweiss stem cells could help in the fight against ageing [cosmeticsdesign-europe.com]
- 5. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Culture Cytotoxicity of High Leontopodic Acid Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of high concentrations of leontopodic acid in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Q1: My initial screening with high concentrations of this compound shows unexpected results, such as an increase in metabolic activity in the MTT assay. What could be the cause?
A1: An apparent increase in cell viability at high concentrations of a test compound in an MTT assay can be misleading. Here are some potential causes and troubleshooting steps:
-
Direct Reduction of MTT by this compound: this compound is a potent antioxidant. At high concentrations, it may directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting increased viability.
-
Troubleshooting: Run a cell-free control. Prepare wells with your highest concentrations of this compound in culture medium, add the MTT reagent, and incubate for the same duration as your cell-based assay. If a color change occurs, your compound is directly reducing MTT. Consider using an alternative viability assay that does not rely on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
-
-
Compound Precipitation: High concentrations of this compound, especially if dissolved in a solvent like DMSO, may precipitate when diluted in aqueous culture medium. These precipitates can interfere with absorbance readings.
-
Troubleshooting: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, try preparing the dilutions differently or using a lower top concentration. You can also test the solubility of this compound in your culture medium beforehand.
-
-
Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses are stimulatory and high doses are inhibitory. While less common for cytotoxicity, it's a possibility.
-
Troubleshooting: Expand your dose range to include even higher concentrations to see if an inhibitory effect becomes apparent.
-
Q2: I am observing high background absorbance in my control wells in the MTT assay. What are the common causes and solutions?
A2: High background absorbance can obscure your results and reduce the sensitivity of the assay. Here are common causes and solutions:
-
Microbial Contamination: Bacteria or yeast in your cell culture can metabolize the MTT reagent, leading to a high background signal.
-
Troubleshooting: Always visually inspect your plates for any signs of contamination before starting the assay. Ensure aseptic techniques are strictly followed.
-
-
Phenol Red Interference: Phenol red, a pH indicator present in many culture media, can interfere with absorbance readings at the wavelength used for formazan quantification.
-
Troubleshooting: Use a phenol red-free medium for the duration of the MTT incubation step. Alternatively, you can run a background control with medium, MTT, and solubilization solution (but no cells) and subtract this value from all other readings.
-
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it can lead to inaccurate and inconsistent readings.
-
Troubleshooting: Ensure you are using a sufficient volume of a suitable solubilization solution (e.g., DMSO or acidified isopropanol). After adding the solvent, gently agitate the plate on an orbital shaker for at least 15-30 minutes to ensure complete dissolution.
-
Q3: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent IC50 values are a common challenge. Here are key factors to control for improved reproducibility:
-
Cell Health and Passage Number: Cells at a high passage number can have altered sensitivity to compounds. Stressed or overly confluent cells will also respond differently.
-
Troubleshooting: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase when seeding. Maintain a consistent seeding density across all experiments.
-
-
Compound Preparation: The way you prepare your stock solutions and dilutions can introduce variability.
-
Troubleshooting: Prepare a large batch of concentrated stock solution in a suitable solvent like DMSO, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Perform serial dilutions fresh for each experiment. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is below a level that causes toxicity (typically ≤ 0.5% for DMSO).
-
-
Incubation Times: The duration of compound treatment and MTT incubation can significantly impact the results.
-
Troubleshooting: Strictly adhere to the same incubation times for all experiments. Use a timer to ensure consistency.
-
Q4: What type of cytotoxic mechanism might be expected from a phenolic compound like this compound at high concentrations?
A4: While this compound is known for its antioxidant properties at lower concentrations, high concentrations of phenolic compounds can induce cytotoxicity through several mechanisms, often related to oxidative stress and apoptosis.[1][2][3] Potential mechanisms include:
-
Induction of Apoptosis: High concentrations of some phenolic compounds can trigger programmed cell death (apoptosis). This can be mediated by the loss of mitochondrial membrane potential and the activation of caspases.[3]
-
Pro-oxidant Activity: At high concentrations, some antioxidants can have a pro-oxidant effect, leading to an increase in reactive oxygen species (ROS) that can damage cellular components and trigger cell death pathways.
-
Membrane Disruption: High concentrations of certain compounds can physically disrupt the cell membrane, leading to necrosis.
To investigate these possibilities, you can perform follow-up assays such as Annexin V/PI staining for apoptosis and necrosis, or a Caspase-3/7 activity assay.
Quantitative Data Summary
As there is limited published data on the cytotoxicity of high concentrations of this compound, the following table represents a hypothetical dose-response effect on a generic cancer cell line after 48 hours of treatment, as might be determined by an MTT assay. This data is for illustrative purposes to guide data presentation.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 10 | 1.235 | 0.091 | 98.8% |
| 25 | 1.150 | 0.076 | 92.0% |
| 50 | 0.980 | 0.065 | 78.4% |
| 100 | 0.630 | 0.051 | 50.4% |
| 200 | 0.250 | 0.033 | 20.0% |
| 400 | 0.080 | 0.015 | 6.4% |
In this hypothetical example, the IC50 value would be approximately 100 µM.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: Determining IC50 using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell line of interest in appropriate culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]
Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
"method development for consistent Leontopodic acid results"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in the analysis of Leontopodic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
Inconsistent Peak Areas in HPLC Analysis
Inconsistent peak areas for this compound can significantly impact the accuracy and reproducibility of quantification. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Injector Issues | Leaking injector seals: Inspect seals for wear and tear; replace if necessary.[1] Incomplete sample loop filling: Ensure the injection volume is appropriate for the loop size and that the sample is fully loaded. Air bubbles in the sample: Degas the sample solvent or gently centrifuge the sample to remove bubbles before injection.[2] |
| Pump and Mobile Phase Delivery Problems | Fluctuating flow rate: Check for leaks in the pump, tubing, and connections.[1] Purge the pump to remove air bubbles.[2] Inconsistent mobile phase composition: Prepare fresh mobile phase daily.[2] If using a gradient, ensure the mixer is functioning correctly.[3] Degas solvents to prevent bubble formation.[1] |
| Column Issues | Column contamination: Use a guard column to protect the analytical column.[3] Flush the column with a strong solvent to remove contaminants.[1][4] Column degradation: Replace the column if performance does not improve after cleaning.[1] |
| Sample Preparation Variability | Inconsistent extraction efficiency: Standardize the extraction protocol, including solvent volumes, extraction time, and temperature. Sample degradation: Protect samples from light and heat. Analyze samples as quickly as possible after preparation. |
Poor Peak Resolution in HPLC Analysis
Achieving baseline separation of this compound from other components is crucial for accurate identification and quantification.[5]
| Potential Cause | Recommended Solution(s) |
| Inappropriate Mobile Phase Composition | Incorrect solvent strength: Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer.[1] Incorrect pH: Adjust the mobile phase pH to optimize the ionization state of this compound and interfering compounds.[1] |
| Suboptimal Gradient Program | Gradient too steep: Lengthen the gradient time or use a shallower gradient to improve separation of closely eluting peaks.[1] |
| Column Problems | Column aging or contamination: Clean the column according to the manufacturer's instructions or replace it if necessary.[1][4] Incorrect column chemistry: Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.[6] |
| Sample Overload | Injecting too much sample: Reduce the injection volume or dilute the sample.[1][4] |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the recommended method for extracting this compound from plant material?
A1: A common and effective method for extracting this compound from the aerial parts of Leontopodium alpinum involves using a mixture of methanol and water.[6] To enhance extraction efficiency, the plant material should be milled and sieved to increase the surface area before extraction.[6] Sonication can also be employed to improve the extraction process.[6] For callus cultures, extraction with ethanol is a similar and effective approach.[6]
Q2: How can I purify this compound from a crude extract?
A2: Following initial solvent extraction, preparative chromatographic techniques are essential for enrichment and purification.[6] Column chromatography using Sephadex is a widely used technique for initial separation.[6] For further purification and separation of isomers, reversed-phase chromatography with a C18 stationary phase is often employed.[6] Centrifugal Partition Chromatography (CPC) is another effective liquid-liquid chromatography technique for separating compounds based on their partition coefficients.[6]
Q3: What are the best practices for storing this compound standards and samples?
A3: To prevent degradation, this compound standards and samples should be stored in a cool, dark place, preferably in a refrigerator or freezer. Use amber vials or wrap containers in aluminum foil to protect them from light. For long-term storage, freezing in an appropriate solvent is recommended.
Analytical Methodology
Q4: Which analytical technique is most suitable for the quantification of this compound?
A4: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) is a preferred and robust method for quantifying this compound.[6] This technique offers high resolution and shorter analysis times compared to traditional HPLC.[6] For structural confirmation and identification, UHPLC coupled with mass spectrometry (UPLC-MS/MS) is highly effective.[7][8]
Q5: What type of HPLC column is recommended for this compound analysis?
A5: A Phenyl-Hexyl column, such as an Acquity UPLC CSH Phenyl-Hexyl (1.7 µm particles), has been shown to provide high resolution for this compound and its stereoisomers.[6] A standard C18 column can also be used effectively for separation.[6]
Data Interpretation
Q6: My chromatogram shows broad peaks for this compound. What could be the cause?
A6: Peak broadening can be caused by several factors, including column degradation, a mismatch between the sample solvent and the mobile phase, or an excessively strong sample solvent.[1][4] Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[4] Also, check for potential column contamination or aging.[4]
Q7: I am observing a drifting baseline in my HPLC analysis. What should I do?
A7: A drifting baseline can be caused by contamination in the mobile phase or detector flow cell, or temperature fluctuations in the column.[2] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[1] Flushing the detector flow cell and using a column oven to maintain a constant temperature can also help resolve this issue.[2]
Experimental Protocols
Standardized HPLC-UV Method for Quantification of this compound
This protocol provides a detailed methodology for the quantitative analysis of this compound in plant extracts.
1. Instrumentation and Materials
-
HPLC or UHPLC system with a UV/DAD detector
-
Analytical column: C18 or Phenyl-Hexyl, e.g., 4.6 x 150 mm, 3.5 µm particle size
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases for at least 15 minutes using sonication or an online degasser.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
-
Accurately weigh the dried plant extract.
-
Reconstitute the extract in a known volume of methanol or the initial mobile phase.
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 350 nm[5]
-
Gradient Elution Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% to 90% B
-
18-20 min: 90% B (column wash)
-
20.1-25 min: 10% B (equilibration)
-
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulated by this compound
Recent studies suggest that this compound may exert its effects through the OPN3/Ca²⁺-dependent signaling pathway, particularly in the context of mitigating blue light-induced damage in skin cells.[7]
Caption: this compound's role in the OPN3/Ca²⁺ pathway.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [benchchem.com]
- 7. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Leontopodic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Leontopodic Acid for enhanced oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound?
This compound, a major bioactive compound from Leontopodium alpinum (Edelweiss), faces several challenges to its oral bioavailability.[1][2] As a polyphenolic compound, it is likely susceptible to poor aqueous solubility and potential degradation in the gastrointestinal (GI) tract.[3] Furthermore, its absorption across the intestinal epithelium may be limited. While direct studies on the oral bioavailability of this compound are scarce, research on structurally similar caffeoylquinic acid derivatives indicates that they can be hydrolyzed and metabolized in the small intestine, which affects their absorption.[4] The food matrix can also significantly influence the intestinal bioavailability of these types of compounds.[5]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
To overcome the challenges mentioned above, several formulation strategies can be employed. These primarily focus on improving the solubility and protecting the compound from degradation in the GI tract. Key approaches include:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from chitosan, can improve its stability, solubility, and provide a sustained release.[6][7]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate by converting the crystalline drug into a more soluble amorphous form.[8][9]
Q3: How can I assess the intestinal permeability of my this compound formulation?
The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption.[10][11][12][13][14] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[12] By measuring the transport of your this compound formulation from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[11][13]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Low drug release in dissolution studies. | Crystalline nature of this compound. | Prepare an amorphous solid dispersion (ASD) with a suitable polymer like PVP or PEG.[9][15] |
| Agglomeration of nanoparticles. | Optimize the concentration of surfactants or stabilizers in your nanoparticle formulation.[6] | |
| Inadequate wetting of the formulation. | Incorporate a wetting agent into your formulation. |
Issue 2: High Variability in Permeability Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent Papp values across experiments. | Compromised Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure it is within the acceptable range (typically 400–600 Ω·cm²).[12] |
| Saturation of transport mechanisms. | Test a range of concentrations of your formulation to identify if a saturable transport process is involved.[10] | |
| Compound instability in the assay medium. | Assess the stability of your this compound formulation in the assay buffer over the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol is adapted for polyphenolic compounds.[6][16]
Materials:
-
This compound
-
Polymer (e.g., Chitosan, PLGA)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (e.g., Deionized water)
-
Surfactant (e.g., Polysorbate 80, PVA)
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Remove the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation and wash them to remove excess surfactant.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on methods for flavonoids.[8][9][17]
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, Poloxamer 188)
-
Solvent (e.g., Ethanol, Acetone)
Procedure:
-
Dissolve both this compound and the polymer carrier in the solvent.
-
Evaporate the solvent using a rotary evaporator or by heating under vacuum.
-
The resulting solid mass is the solid dispersion.
-
Grind the solid dispersion to a fine powder.
-
Store the powder in a desiccator to prevent moisture absorption.
Protocol 3: Caco-2 Permeability Assay
This is a general protocol for assessing intestinal permeability.[10][12][14]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the TEER.
-
Wash the monolayer with pre-warmed HBSS.
-
Add the this compound formulation dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
Quantify the concentration of this compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Nanoparticle Encapsulation | Encapsulation of the active compound within a polymeric matrix at the nanoscale.[6] | Improved solubility and stability, sustained release, potential for targeted delivery.[7] | Complex manufacturing process, potential for instability during storage. |
| Amorphous Solid Dispersion | Dispersion of the active compound in an amorphous state within a polymer carrier.[8] | Significant enhancement of dissolution rate and solubility.[9][15] | Potential for recrystallization during storage, requires careful polymer selection.[18] |
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Putative absorption and metabolism pathway for this compound in the intestine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and isomerization of caffeoylquinic acids from different foods using ileostomist volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing the Power of Polyphenols through Nanoencapsulation for Adjuvant Therapy against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Leontopodic Acid: A Comparative Analysis of its Antioxidant Capacity Against Trolox and Vitamin C
For Immediate Release
A comprehensive review of available scientific literature reveals that leontopodic acid, a key bioactive compound found in the Edelweiss plant (Leontopodium alpinum), exhibits potent antioxidant properties, in some cases surpassing the activity of industry-standard antioxidants such as Trolox and Vitamin C. This comparison guide synthesizes the current experimental data, providing researchers, scientists, and drug development professionals with a concise overview of this compound's antioxidant potential.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is commonly measured using various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The available data on this compound's performance in these assays against Trolox and Vitamin C is summarized below.
| Antioxidant Assay | This compound | Trolox (Reference) | Vitamin C (Reference) | Source |
| TEAC (Trolox Equivalent Antioxidant Capacity) | 1.53 ± 0.11 | 1.0 (by definition) | Not directly compared | Schwaiger et al., 2005 |
| DPPH Radical Scavenging Activity | Weaker than quercetin | Not directly compared | Not directly compared | Schwaiger et al., 2005 |
| DPPH Radical Scavenging Activity (Extract) | 20.47% (at 1% LACCE) | Not tested | 14.05% (at 0.001%) | Cho et al., 2020 |
Note: The DPPH data from Cho et al. (2020) is for a Leontopodium alpinum callus culture extract (LACCE), not pure this compound. This data suggests a potent radical scavenging activity of the extract in comparison to a standard concentration of Vitamin C.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. Below are the methodologies employed in the key studies cited.
TEAC Assay (Schwaiger et al., 2005)
The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. In the study by Schwaiger et al. (2005), the antioxidant efficacy of this compound was determined and compared to the water-soluble vitamin E analog, Trolox. The assay is based on the reduction of the pre-formed radical, which causes a decolorization of the solution, measured spectrophotometrically. The antioxidant capacity of the test compound is then expressed as Trolox equivalents.
DPPH Radical Scavenging Assay (Cho et al., 2020)
This assay assesses the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The protocol used to evaluate the Leontopodium alpinum callus culture extract (LACCE) was as follows:
-
A 0.1 mM solution of DPPH in ethanol was prepared.
-
0.1 mL of varying concentrations of the LACCE (0.1%, 0.5%, and 1%) were mixed with 0.1 mL of the DPPH solution and 0.4 mL of ethanol.
-
A 0.001% solution of ascorbic acid (Vitamin C) was used as a positive control.
-
The mixtures were shaken for 10 seconds and then incubated at room temperature in the dark for 30 minutes.
-
The absorbance of the solutions was measured at 517 nm using a spectrophotometer.
-
The radical scavenging activity was calculated using the formula: Scavenging activity (%) = [1 - (absorbance of test sample / absorbance of control)] × 100
Signaling Pathway and Experimental Workflow
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress responses.
Antioxidant Response Signaling Pathway
Recent studies have elucidated the role of this compound A in mitigating the effects of blue light-induced oxidative stress in human skin fibroblasts. The proposed mechanism involves the Opsin 3 (OPN3) signaling pathway.
As depicted, blue light activates the OPN3 receptor, leading to an influx of calcium ions (Ca2+) and a subsequent increase in reactive oxygen species (ROS). This cascade upregulates the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, and suppresses collagen synthesis. This compound A has been shown to inhibit multiple steps in this pathway, including OPN3 activation, Ca2+ influx, and ROS generation, thereby preventing collagen degradation and promoting its synthesis.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing and comparing the antioxidant capacity of a test compound like this compound against standards such as Trolox and Vitamin C is outlined below.
This standardized process ensures that the antioxidant activities of different compounds can be reliably compared under controlled laboratory conditions.
Validating the In Vivo Anti-Inflammatory Effects of Leontopodic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Leontopodic acid, a key bioactive constituent of Leontopodium alpinum (Edelweiss). While direct in vivo studies on pure this compound are limited, this document synthesizes available data from in vivo studies on Edelweiss extracts, where this compound is a principal active component, and compares its efficacy with commonly used anti-inflammatory agents, Dexamethasone and Indomethacin. The information is intended to guide researchers in designing and evaluating pre-clinical studies for this promising natural compound.
Comparative Efficacy of this compound Surrogates and Standard Anti-Inflammatory Drugs
The following tables summarize the quantitative data from in vivo studies using common animal models of acute inflammation. It is important to note that the data for this compound is derived from studies using extracts of Leontopodium alpinum, and the activity is attributed to its high concentration of this compound.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-edematous effect of potential anti-inflammatory agents. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.
| Treatment | Dose | Animal Model | Time Point | % Inhibition of Edema | Reference |
| L. alpinum CO2-Extract | 200 mg/kg (oral) | Rat | 3 hours | 72% | [1] |
| L. alpinum DCM-Extract | 200 mg/kg (oral) | Rat | 3 hours | 80% | [1] |
| Dexamethasone | 10 mg/kg (i.p.) | Mouse | 5 hours | Significant reduction | [2] |
| Indomethacin | 5 mg/kg (i.p.) | Rat | 5 hours | Significant inhibition | [3] |
| Indomethacin | 10 mg/kg (oral) | Mouse | 4-5 hours | ~31.7% | [4] |
DCM: Dichloromethane
Croton Oil-Induced Ear Edema Model
This model assesses the topical anti-inflammatory activity of compounds by inducing dermatitis on the ear of a mouse with croton oil.
| Treatment | Dose | Animal Model | Time Point | % Inhibition of Edema | Reference |
| L. alpinum DCM-Extract (aerial parts) | 221 µg/cm² (topical) | Mouse | Not specified | ID50 | [5] |
| L. alpinum DCM-Extract (roots) | 338 µg/cm² (topical) | Mouse | Not specified | ID50 | [5] |
| Dexamethasone | 0.1 mg/ear (topical) | Mouse | 6 hours | 75.7% | [6] |
ID50: Dose that causes 50% inhibition
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are outlines of the standard protocols for the key experiments cited.
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Substance Administration: The test substance (e.g., L. alpinum extract) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[7]
Croton Oil-Induced Ear Edema
-
Animals: Male Swiss albino mice are typically used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied topically to the inner surface of the right ear. The left ear serves as a control.
-
Test Substance Application: The test substance or standard drug (e.g., Dexamethasone) is applied topically to the right ear, either before or after the croton oil application.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the animals are euthanized, and a standardized section of both ears is punched out and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the mean increase in ear weight in the treated groups to the control group.
Signaling Pathways and Experimental Workflow
Putative Anti-Inflammatory Signaling Pathway of this compound
In vitro studies suggest that the anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of inflammatory mediators like cytokines and chemokines.
Caption: Putative mechanism of this compound's anti-inflammatory action.
In Vivo Experimental Workflow for Anti-Inflammatory Drug Screening
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory potential of a test compound.
Caption: Standard workflow for in vivo anti-inflammatory studies.
References
- 1. In vivo efficacy of different extracts of Edelweiss (Leontopodium alpinum Cass.) in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ayurvedjournal.com [ayurvedjournal.com]
"Leontopodic acid versus resveratrol: a comparative analysis"
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Leontopodic acid and Resveratrol, supported by experimental data.
Introduction
This compound, a highly substituted glucaric acid derivative isolated from the Edelweiss plant (Leontopodium alpinum), and Resveratrol, a well-studied stilbenoid found in grapes and other plants, are both natural polyphenolic compounds renowned for their potent antioxidant and anti-inflammatory properties. This guide provides a detailed comparative analysis of their biological activities, mechanisms of action, and available quantitative data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Data on Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and Resveratrol. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DNA protection against oxidative damage | IC50: 1.89 mM | [1] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC value of 1.53 ± 0.11 | [1] | |
| Briggs-Rauscher (BR) oscillating reaction | ~4 times more active than resorcinol | [1] | |
| DPPH radical scavenging activity | 122.19 ± 7.28 mg AAE/g dw (for an extract rich in leontopodic acids) | [2] | |
| Resveratrol | DPPH radical scavenging activity | IC50: 15.54 µg/mL | [3] |
| DPPH radical scavenging activity | IC50: 0.131 mM | [4] | |
| ABTS radical scavenging activity | IC50: 2.86 µg/mL | [3] | |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 25.93 µM Resveratrol is equivalent to 10 µM Trolox | [5] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound | Inhibition of IL-8 release (in TNFα + IFNγ-stimulated PHKs) | IC50: 9 µg/mL | |
| Resveratrol | Inhibition of IL-6 release (in stimulated macrophages) | Dose-dependent inhibition (5 x 10⁻⁶ to 4 x 10⁻⁵ mol/L) | [6] |
| Inhibition of IL-6 and TNF-α production (in LPS-stimulated THP-1 cells) | Pterostilbene (a resveratrol analog) was more effective than resveratrol | [7] | |
| Inhibition of NO, IL-6, and TNF-α production (Resveratrol derivative) | IC50 values of 1.35, 1.12, and 1.92 μM, respectively | [8] |
Mechanisms of Action: A Comparative Overview
Both this compound and Resveratrol exert their biological effects through the modulation of key cellular signaling pathways.
This compound: A Focus on Antioxidant and Anti-inflammatory Pathways
This compound's mechanism of action is primarily characterized by its potent antioxidant and anti-inflammatory effects.[9] It has been shown to directly scavenge free radicals and reduce reactive oxygen species (ROS) formation.[10] Its anti-inflammatory properties are demonstrated by its ability to inhibit the production of pro-inflammatory mediators.[11] For instance, it effectively inhibits the release of interleukin-8 (IL-8) in human keratinocytes. Furthermore, some studies suggest that this compound may activate sirtuin-associated intrinsic anti-inflammatory mechanisms, although the direct molecular targets are still under investigation.
// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., UV radiation)", fillcolor="#F1F3F4"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines)", fillcolor="#F1F3F4"]; Leontopodic_Acid [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Mediators [label="Pro-inflammatory\nMediators (e.g., IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; Sirtuin_Pathway [label="Sirtuin-associated\npathways (?)", style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., UV radiation)", fillcolor="#F1F3F4"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines)", fillcolor="#F1F3F4"]; Leontopodic_Acid [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Mediators [label="Pro-inflammatory\nMediators (e.g., IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; Sirtuin_Pathway [label="Sirtuin-associated\npathways (?)", style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> ROS; Inflammatory_Stimuli -> Pro_inflammatory_Mediators; Leontopodic_Acid -> ROS [arrowhead=tee, label="Inhibits"]; Leontopodic_Acid -> Pro_inflammatory_Mediators [arrowhead=tee, label="Inhibits"]; Leontopodic_Acid -> Sirtuin_Pathway [label="Activates (?)", style=dashed]; ROS -> Cellular_Damage; Pro_inflammatory_Mediators -> Inflammation; } Figure 1. Proposed mechanism of action for this compound.
Resveratrol: A Multi-Targeted Signaling Modulator
Resveratrol's mechanisms of action are more extensively characterized and involve the modulation of multiple signaling pathways.
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[12][13] This activation is linked to many of its beneficial effects, including the regulation of metabolism and lifespan.[5] The activation mechanism is substrate-dependent and can involve a conformational change in the SIRT1 enzyme.[12][13]
-
NF-κB Inhibition: Resveratrol effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation.[8][12] It can suppress the translocation of the p65 subunit of NF-κB to the nucleus and inhibit the phosphorylation of IκBα.[9][12] This leads to a downstream reduction in the expression of pro-inflammatory genes.
// Nodes Resveratrol [label="Resveratrol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65 [label="p65", fillcolor="#F1F3F4"]; IkBa [label="IκBα", fillcolor="#F1F3F4"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Regulation [label="Metabolic Regulation\n& Longevity", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes Resveratrol [label="Resveratrol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65 [label="p65", fillcolor="#F1F3F4"]; IkBa [label="IκBα", fillcolor="#F1F3F4"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Regulation [label="Metabolic Regulation\n& Longevity", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Resveratrol -> SIRT1 [label="Activates"]; Resveratrol -> NF_kB_Pathway [arrowhead=tee, label="Inhibits"]; NF_kB_Pathway -> p65; NF_kB_Pathway -> IkBa; p65 -> Pro_inflammatory_Genes [label="Promotes"]; IkBa -> p65 [arrowhead=tee, label="Inhibits"]; SIRT1 -> Metabolic_Regulation; } Figure 2. Key signaling pathways modulated by Resveratrol.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays relevant to the activities of this compound and Resveratrol.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound or Resveratrol) in a suitable solvent.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IL-6, IL-8, TNF-α) released from cells in response to a stimulus.
-
Culture appropriate cells (e.g., macrophages, keratinocytes) in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., LPS, TNF-α).
-
Incubate for a period to allow cytokine production and release.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant according to the manufacturer's instructions to quantify the cytokine of interest.[15]
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treat the transfected cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[11][16]
SIRT1 Activity Assay
This assay measures the deacetylase activity of the SIRT1 enzyme.
-
Incubate purified SIRT1 enzyme with a fluorogenic acetylated peptide substrate and NAD+.
-
In the presence of an activator like Resveratrol, SIRT1 will deacetylate the substrate.
-
A developing reagent is added that produces a fluorescent signal proportional to the amount of deacetylated substrate.
-
Measure the fluorescence to determine SIRT1 activity.[17]
Bioavailability and Metabolism
A critical factor in the therapeutic potential of any compound is its bioavailability.
-
This compound: Currently, there is a lack of specific data on the bioavailability and metabolism of this compound in humans. Further research is needed to understand its pharmacokinetic profile.
-
Resveratrol: Resveratrol is well-absorbed after oral administration, but it undergoes rapid and extensive metabolism in the intestines and liver. This "first-pass effect" results in very low bioavailability of the parent compound, with plasma concentrations of free resveratrol being significantly lower than its metabolites.[18]
Conclusion
Both this compound and Resveratrol demonstrate significant promise as therapeutic agents due to their potent antioxidant and anti-inflammatory activities. Resveratrol's mechanisms of action, particularly its role as a SIRT1 activator and NF-κB inhibitor, are well-documented. This compound shows strong potential, especially in the context of skin protection, with a clear ability to inhibit oxidative stress and inflammation.
However, a direct comparison of their potency is challenging due to the lack of head-to-head studies. Future research should focus on comparative in vitro and in vivo studies using standardized protocols to provide a clearer picture of their relative efficacy. Furthermore, the low bioavailability of Resveratrol highlights the need for novel delivery systems to enhance its therapeutic potential, a consideration that will also be crucial for the development of this compound as a therapeutic agent. This comparative guide provides a foundation for researchers to build upon in the exciting field of natural product-based drug discovery.
References
- 1. Comparison of the polyphenol content and in vitro antioxidant capacity of fruit-based nutritional supplements commonly consumed by athletic and recreationally active populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status [mdpi.com]
- 4. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of resveratrol on interleukin 6 release by stimulated peritoneal macrophages of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoterpenes as Sirtuin-1 Activators: Therapeutic Potential in Aging and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
"bioactivity of Leontopodic acid compared to its synthetic analogues"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of leontopodic acid, a potent natural antioxidant, benchmarked against established antioxidant and anti-inflammatory standards. While research into synthetic analogues of this compound is not extensively available in peer-reviewed literature, this guide offers a comprehensive overview of its performance based on existing experimental data, providing valuable context for its potential therapeutic applications.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of this compound and its comparison with standard reference compounds.
| Compound/Extract | Assay | Result | Reference Compound | Result | Source |
| This compound | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.53 ± 0.11 TEAC value | Trolox | 1.00 | [1] |
| This compound | Briggs-Rauscher (BR) Oscillating Reaction | ~4 times greater activity | Resorcinol | - | [2] |
| This compound | DNA Protection (3D Assay) | IC50: 1.89 mM | - | - | [1] |
| This compound | IL-8 Inhibition (in PHK cells) | IC50: 9 µg/mL | - | - | [3] |
| Leontopodium alpinum Callus Culture Extract (LACCE) - 1% | DPPH Radical Scavenging | 20.47% scavenging | Vitamin C (0.001%) | 14.05% scavenging | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.
Caption: Signaling pathway of blue light-induced damage in human fibroblasts and the inhibitory effects of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay measures the antioxidant capacity of a substance by its ability to scavenge the stable radical cation ABTS•+.
-
Reagent Preparation:
-
A stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is prepared at a concentration of 7 mM.
-
The ABTS radical cation (ABTS•+) is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
A reference standard solution of Trolox is prepared.
-
The test sample (this compound) is dissolved in a suitable solvent.
-
An aliquot of the test sample or Trolox standard is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).
-
-
Data Analysis:
-
The percentage inhibition of absorbance is calculated for the sample and the Trolox standard.
-
The TEAC value is determined by comparing the antioxidant capacity of the sample to that of Trolox.[5]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation:
-
A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
-
Assay Procedure:
-
0.1 mL of the test sample (Leontopodium alpinum callus culture extract) at different concentrations (0.1%, 0.5%, and 1%) is mixed with 0.1 mL of the 0.1 mM DPPH solution in 0.4 mL of ethanol.[4]
-
A positive control, such as Vitamin C (0.001%), is also tested.[4]
-
The mixture is shaken and incubated at room temperature in the dark for 30 minutes.[4]
-
-
Data Analysis:
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4]
-
Anti-Inflammatory Assay: Inhibition of Chemokine Release in Primary Human Keratinocytes (PHK)
This cellular assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory chemokines.
-
Cell Culture and Treatment:
-
Primary Human Keratinocytes (PHKs) are cultured under standard conditions.
-
Inflammation is induced in the PHK cells by treatment with a combination of tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ).
-
The inflamed cells are then treated with varying concentrations of the test compound (this compound or an extract rich in it).
-
-
Measurement of Chemokine Release:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of chemokines such as Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-gamma-inducible Protein-10 (IP-10) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
-
-
Data Analysis:
-
The dose-dependent inhibition of chemokine release by the test compound is determined.
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency of the compound.[3]
-
Concluding Remarks
This compound demonstrates significant antioxidant and anti-inflammatory properties, often outperforming or being comparable to established standards like Trolox and Vitamin C in various in vitro assays.[1][2][4][6] Its ability to modulate key signaling pathways involved in cellular damage and inflammation underscores its potential as a lead compound in the development of new therapeutic agents.[2]
The lack of publicly available data on the bioactivity of synthetic analogues of this compound presents a clear research gap. Future studies focusing on the synthesis and biological evaluation of such analogues are warranted to explore structure-activity relationships and potentially identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. Such research would be invaluable for advancing the therapeutic applications of this potent natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. skintypesolutions.com [skintypesolutions.com]
The Efficacy of Leontopodic Acid in 3D Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Leontopodic acid with established alternatives, Retinoic Acid and Ascorbic Acid, in the context of 3D skin models. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of active compounds for dermatological applications. While direct comparative studies in standardized 3D skin models are limited, this guide synthesizes available data to offer a comprehensive overview.
Comparative Efficacy of Bioactive Compounds in Skin Models
The following table summarizes the quantitative data on the efficacy of this compound, Retinoic Acid, and Ascorbic Acid based on available in vitro and 3D skin model studies. It is important to note that the experimental conditions and models may vary between studies, impacting direct comparability.
| Parameter | This compound (from Leontopodium alpinum extract) | Retinoic Acid (Tretinoin, Adapalene, Retinol) | Ascorbic Acid (Vitamin C) |
| Collagen Synthesis | Effectively boosted Collagen I (COL-I) expression in a fibroblast cell injury model[1]. | Upregulated genes for collagen type 1 (COL1A1) and type 3 (COL3A1)[2]. A retinol/booster combination increased epidermis thickness by 104% in a 3D skin model. | Stimulates the transcription of procollagen I and III genes[3]. Ascorbic acid 2-phosphate enhanced collagen synthesis 2-fold in human dermal fibroblasts[4]. Increased expression of dermal procollagen 1 in a full-thickness skin model[5][6]. |
| MMP Inhibition | Hindered Matrix Metalloproteinase-1 (MMP-1) expression in a fibroblast model[1]. | Inhibits UV-induced matrix metalloproteinases[2]. | Decreases the production of MMPs, leading to a collagen-enhancing effect[3]. |
| Antioxidant Activity | Demonstrated potent antioxidant effects and DNA protection (IC50: 1.89 μM). Research suggests its antioxidant capabilities are more effective than vitamin C in scavenging free radicals. | Possesses antioxidant activity[2]. | A well-established antioxidant that neutralizes free radicals[3]. |
| Anti-inflammatory Effects | This compound was shown to be mainly responsible for the inhibitory effects on chemokine and growth factor release from activated keratinocytes. | Potent anti-inflammatory agent[7][8]. | Exhibits anti-inflammatory properties. |
| Cell Viability & Proliferation | Showed no significant cytotoxicity in HaCaT and Detroit551 cells at concentrations up to 1%. | Tretinoin (0.1 µM) reduced cell viability by ~43% in a 3D skin model. Adapalene showed greater cell proliferation than tretinoin but did not exceed the untreated control. | L-ascorbic acid 2-phosphate enhanced cell growth 4-fold in human dermal fibroblasts. |
| Skin Barrier Function | Promotes the expression of proteins like filaggrin, strengthening the skin barrier[9]. | Regulates epidermal cell proliferation and differentiation, crucial for skin barrier integrity[7]. | Enhances the production of barrier lipids in cell culture. |
Experimental Protocols
Detailed experimental protocols for testing cosmetic ingredients in 3D skin models are often proprietary. However, a general methodology can be outlined based on a composite of available literature.
General Protocol for Efficacy Testing in a Full-Thickness 3D Human Skin Model
-
Model Preparation:
-
A full-thickness 3D human skin model, consisting of a dermal equivalent with human fibroblasts embedded in a collagen matrix and a stratified, differentiated epidermis composed of human keratinocytes, is used. Commercially available models like T-Skin™ or EpiDerm-FT™ are often employed[5][6][10].
-
The models are cultured at the air-liquid interface to allow for epidermal differentiation and stratification.
-
-
Induction of Aging Phenotype (Optional):
-
To simulate aged skin, models can be subjected to chronic glycation by treatment with a glyoxal/methylglyoxal mixture[11].
-
Alternatively, aging can be induced by exposing the fibroblast-containing dermal layer to cytostatic agents like mitomycin-C[10].
-
For photoaging studies, the model is exposed to UVA radiation[10].
-
-
Treatment with Bioactive Compounds:
-
The test compounds (this compound, Retinoic Acid, Ascorbic Acid) are topically applied to the epidermal surface of the 3D skin model.
-
Concentrations are determined based on prior 2D cell culture studies to ensure they are non-cytotoxic. For example, retinol at 10 µM and vitamin C at 200 µM have been used[5][6].
-
A vehicle control (the solvent used to dissolve the compound) is applied to a separate set of models.
-
The treatment is typically carried out for a period of several days (e.g., 5 days), with the medium and treatment being renewed every 48 hours[6].
-
-
Endpoint Analysis:
-
Histology and Immunohistochemistry: At the end of the treatment period, the skin models are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the overall morphology, epidermal thickness, and cell stratification. Immunohistochemical staining is performed to evaluate the expression and localization of specific protein markers such as:
-
Collagen I and III: To assess collagen synthesis in the dermal layer.
-
MMP-1: To evaluate collagen degradation.
-
Filaggrin, Loricrin: To assess epidermal differentiation and barrier function.
-
Ki67: To measure cell proliferation.
-
-
Gene Expression Analysis: RNA is extracted from the skin models, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes encoding for collagens (e.g., COL1A1, COL3A1), MMPs (e.g., MMP1), and other relevant markers.
-
Protein Quantification: The concentration of secreted proteins like pro-collagen I and MMP-1 in the culture medium can be quantified using ELISA.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways through which this compound, Retinoic Acid, and Ascorbic Acid exert their effects on the skin.
This compound Signaling Pathway
Caption: Proposed mechanism of this compound in mitigating photoaging.
Retinoic Acid Signaling Pathway
Caption: Retinoic acid's genomic mechanism of action in skin cells.
Ascorbic Acid Mechanism of Action
Caption: Ascorbic acid's dual role in collagen synthesis and antioxidant defense.
Conclusion
This compound demonstrates significant potential as a cosmetic active ingredient with potent antioxidant, anti-inflammatory, and anti-aging properties. While it shows promise in modulating key markers of skin aging, such as collagen and MMPs, further studies in standardized 3D skin models are necessary for a direct and comprehensive comparison with established ingredients like Retinoic Acid and Ascorbic Acid. The signaling pathways involved in this compound's mechanism of action are an emerging area of research, with the OPN3/Ca2+ pathway identified as a potential target in mitigating light-induced skin damage. For researchers and developers, this compound represents a compelling natural alternative worthy of further investigation for next-generation skincare formulations.
References
- 1. Illuminating insights into opsin 3 function in the skin [ouci.dntb.gov.ua]
- 2. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Characterization of a New Reconstructed Full Thickness Skin Model, T-Skin™, and its Application for Investigations of Anti-Aging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Opsin 3 is a key regulator of ultraviolet A-induced photoageing in human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D full-thickness glycated 3D reconstructed skin model to test anti-AGE molecules [labskincreations.com]
"synergistic antioxidant effects of Leontopodic acid with other compounds"
For Researchers, Scientists, and Drug Development Professionals
Leontopodic acid, a prominent bioactive compound found in the Edelweiss plant (Leontopodium alpinum), has garnered significant attention for its potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against other well-known antioxidants. While direct studies on the synergistic effects of isolated this compound with other compounds are currently limited, this document summarizes the existing data on its individual performance and the antioxidant activity of Edelweiss extract, of which this compound is a major component.
Quantitative Comparison of Antioxidant Activity
This compound and Edelweiss extracts have demonstrated superior antioxidant activity in various in vitro assays when compared to common antioxidants like Vitamin C and Trolox, a synthetic water-soluble analog of Vitamin E. The following tables summarize the available quantitative data from these studies.
| Compound/Extract | Assay | Result | Reference Compound | Finding |
| This compound | TEAC (Trolox Equivalent Antioxidant Capacity) | TEAC value of 1.53 ± 0.11 | Trolox | This compound shows significant antioxidant capacity.[1] |
| This compound | Briggs-Rauscher (BR) oscillating reaction | r.a.c. of 3.4 ± 0.5 | Resorcinol | This compound exhibits pronounced antioxidative effects.[1] |
| Edelweiss Extract (Leontopodium Alpinum Callus Culture Extract - LACCE) 1% | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity | 20.47% inhibition | Vitamin C (0.001%) | 1% LACCE shows higher radical-scavenging activity than 0.001% Vitamin C (14.05% inhibition).[2] |
| Edelweiss Extract | General Antioxidant Activity | - | Vitamin C | Edelweiss extract is reported to have twice the free-radical scavenging power of Vitamin C.[3][4] |
| This compound | Antioxidant Potential | - | Alpha-tocopherol (a form of Vitamin E) | This compound is reported to have greater antioxidant potential than alpha-tocopherol.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Edelweiss extract's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
General Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[6]
-
Sample Preparation: The test compound (e.g., this compound or Edelweiss extract) is dissolved in a suitable solvent to prepare a series of concentrations. A positive control, such as Ascorbic Acid (Vitamin C), is also prepared.[2]
-
Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution.[6]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7]
TEAC (Trolox Equivalent Antioxidant Capacity) Assay
This assay measures the antioxidant capacity of a substance by its ability to scavenge the stable radical cation ABTS•+.
Principle: The antioxidant reduces the blue-green ABTS•+ radical back to its colorless neutral form. The change in absorbance is measured, and the antioxidant capacity is expressed as Trolox equivalents.
General Protocol:
-
Generation of ABTS•+ radical: ABTS is reacted with an oxidizing agent like potassium persulfate to generate the ABTS•+ radical cation solution. This solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).[8][9]
-
Sample and Standard Preparation: A series of concentrations of the test compound and a standard antioxidant (Trolox) are prepared.[10]
-
Reaction: The sample or standard is added to the ABTS•+ solution.[10]
-
Measurement: The decrease in absorbance is recorded at a specific time point after the addition of the sample.[9]
-
Calculation: A standard curve is generated using the Trolox standards, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).[11]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: A fluorescent probe, DCFH-DA, is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can suppress this oxidation, and the reduction in fluorescence is measured.
General Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and grown to confluence.[12][13]
-
Loading with Probe and Antioxidant: The cells are pre-incubated with the DCFH-DA probe and the test compound or a standard antioxidant like quercetin.[12]
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as ABAP, is added to the cells to induce oxidative stress.[14]
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.[12]
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[13]
Signaling Pathways and Mechanisms of Action
While the direct free radical scavenging is a key antioxidant mechanism, this compound and its parent extract also appear to exert their effects through the modulation of cellular signaling pathways.
Caption: Potential antioxidant signaling pathways of this compound.
This compound may exert its antioxidant effects through multiple mechanisms. It can directly neutralize reactive oxygen species (ROS).[1] In cellular models, it has been shown to inhibit the OPN3-calcium signaling pathway, which can be activated by stressors like blue light.[15][16] Furthermore, there is evidence suggesting its ability to modulate the MAPK signaling pathway and potentially activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes such as glutathione peroxidase (GPx).[15][17][18][19]
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent antioxidant with efficacy comparable to or exceeding that of established antioxidants like Vitamin C and Vitamin E in certain in vitro models. Its multifaceted mechanism of action, involving both direct radical scavenging and modulation of cellular defense pathways, makes it a compelling compound for further investigation in the fields of dermatology, pharmacology, and drug development.
A significant gap in the current research is the lack of studies focused on the synergistic antioxidant effects of this compound in combination with other antioxidants. Future research should aim to quantify these potential synergies using standardized in vitro and cellular assays. Such studies would provide a more comprehensive understanding of its therapeutic and preventative potential and could lead to the development of novel, highly effective antioxidant formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalorganicskincare.com [naturalorganicskincare.com]
- 4. naturalorganicskincare.com [naturalorganicskincare.com]
- 5. ebanel.com [ebanel.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. youtube.com [youtube.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. docsdrive.com [docsdrive.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Leontopodic Acid: Purity, Activity, and Experimental Assessment
For researchers, scientists, and drug development professionals, the quality of a starting compound is paramount. Leontopodic acid (LA), a potent antioxidant and anti-inflammatory agent derived from the Edelweiss plant (Leontopodium alpinum), is gaining significant interest. This guide provides an objective comparison of commercially available this compound, focusing on its purity and biological activity, supported by experimental data and detailed protocols.
Understanding Commercial this compound Products
Commercially, this compound is available in two primary forms:
-
Isolated this compound: Typically sold as a high-purity reference standard, primarily this compound A. This form is ideal for quantitative analysis and in-vitro assays where a precise concentration is required.
-
Edelweiss Extracts: These are complex mixtures containing a profile of phytochemicals from the Edelweiss plant, with this compound being a key active component. These extracts are often used in cosmetic and nutraceutical formulations.
The purity and activity of these products can vary significantly between suppliers. While reference standards offer certified purity, the concentration and bioactivity of this compound in extracts are often reported as part of the total phenolic content or through in-vitro antioxidant capacity assays.
Data Presentation: Purity and Activity Comparison
The following tables summarize the typical specifications for commercially available this compound products, based on data from supplier certificates of analysis and research publications.
Table 1: Purity of Commercial this compound A (Reference Standard)
| Supplier Example | Purity Specification | Analytical Method | Notes |
| PhytoLab (phyproof®) | ≥90.0% (HPLC) | HPLC | Certified absolute purity considering chromatographic purity, water, and residual solvents.[1] |
| Extrasynthese | Analytical Standard | HPLC | Provided with chromatographic purity for qualitative determination.[2] |
Table 2: this compound Content and Activity in Commercial Edelweiss Extracts
| Supplier/Product Example | This compound Specification | Reported Biological Activity | Analytical Method for Activity |
| MakingCosmetics Inc. | Active ingredient in Edelweiss Extract[3] | High radical scavenging activity (RPF = 286), twice the antioxidant activity of Vitamin C.[3] | Radical Protection Factor (RPF) |
| The Garden of Naturalsolution | Contains Leontopodic acids and their derivatives.[4] | Anti-bacterial, anti-oxidant, and anti-inflammatory effects.[4] | Not specified |
| BotaniCellar™ Edelweiss | This compound: Present[5] | Antioxidant, anti-inflammatory, antimicrobial, and anti-aging benefits.[5] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of purity and activity. The following are standard protocols cited in the literature for the analysis of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for determining the purity of this compound.
Objective: To separate and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample or extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B) is typically used. For example, a linear gradient from 10% to 50% B over 30 minutes.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 330 nm
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound A at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Activity Assessment: Antioxidant Capacity (TEAC Assay)
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method to evaluate the antioxidant activity of compounds like this compound.
Objective: To measure the free-radical scavenging capacity of this compound.
Principle: This assay is based on the ability of an antioxidant to decolorize the stable radical cation ABTS•+. The extent of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration.
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of ABTS•+ solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours. Dilute the resulting solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add a small volume of the this compound sample to the ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Calculation: Compare the percentage of inhibition of the sample to a standard curve prepared with Trolox. The results are expressed as Trolox Equivalents (TE). Research has shown that this compound exhibits a TEAC value of 1.53 ± 0.11.[6]
Activity Assessment: Anti-inflammatory (Cell-based Assays)
Cell-based assays are used to evaluate the anti-inflammatory properties of this compound by measuring its effect on inflammatory markers.
Objective: To determine the ability of this compound to reduce the production of pro-inflammatory mediators in cells.
Cell Line: Human keratinocytes (HaCaT) or macrophages (RAW 264.7).
Reagents:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Griess Reagent for nitric oxide (NO) measurement or ELISA kits for specific cytokines (e.g., IL-6, TNF-α).
Procedure:
-
Cell Culture: Culture the cells in a suitable medium until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Stimulate the cells with an inflammatory agent like LPS.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits.
-
-
Analysis: Compare the levels of inflammatory markers in cells treated with this compound to the untreated (control) and LPS-stimulated cells. A significant reduction in these markers indicates anti-inflammatory activity.
Mandatory Visualizations
Caption: Workflow for assessing commercial this compound.
References
Cross-Validation of Assays for Determining Leontopodic Acid Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assays used to evaluate the efficacy of Leontopodic acid, a key bioactive compound found in Edelweiss (Leontopodium alpinum). The objective is to offer a framework for the cross-validation of these assays to ensure data reliability and consistency in research and development settings. This document details experimental protocols, presents available quantitative data, and visualizes key biological pathways and experimental workflows.
Introduction to this compound and Assay Cross-Validation
This compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and anti-aging properties.[1] It has been shown to counteract cellular damage induced by environmental stressors such as blue light and UV radiation.[1][2] Efficacy is typically assessed through a variety of in vitro cellular and biochemical assays.
Cross-validation of analytical methods is a critical process to ensure that different assays measuring related biological endpoints produce consistent and reliable results.[3][4][5] This is particularly important when evaluating a multi-faceted compound like this compound, where a single assay may not capture the full spectrum of its activity. By comparing data from multiple validated assays, researchers can gain a more holistic understanding of the compound's mechanism of action and build a more robust data package for further development.
Quantitative Comparison of this compound Efficacy Assays
The following table summarizes the quantitative data available for this compound across different efficacy assays. It is important to note that the data is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Assay Type | Key Parameter Measured | Effective Concentration of this compound | Observed Effect | Reference |
| Anti-Aging & Extracellular Matrix Integrity | ||||
| Collagen Type I (COL-I) Expression | Increased COL-I Synthesis | Not specified in detail, but effective in counteracting blue-light induced damage | Promotes the production of COL-I. | [6] |
| Matrix Metalloproteinase-1 (MMP-1) Inhibition | Decreased MMP-1 Secretion/Activity | 20 µM | Significantly reduced MMP-1 expression. | [2] |
| Antioxidant Activity | ||||
| Cellular Reactive Oxygen Species (ROS) Scavenging | Reduction in intracellular ROS levels | Not specified in detail, but effective in scavenging ROS | Curbs ROS and Ca2+ endocytosis. | [2] |
| Signaling Pathway Modulation | ||||
| Opsin 3 (OPN3) Expression | Reduction in OPN3 protein levels | 20 µM | Significantly reduced OPN3 expression. | [2] |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Collagen Type I (COL-I) Expression Assay (ELISA)
This assay quantifies the amount of Collagen Type I protein secreted by cells, typically human dermal fibroblasts, in response to treatment with this compound.
-
Cell Culture: Plate human dermal fibroblasts in a 96-well plate and culture until they reach desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Prepare all reagents, samples, and standards as per the commercial ELISA kit instructions.
-
Add 100 µl of standard or sample to each well of the pre-coated microplate. Incubate for 1-2.5 hours at room temperature or 37°C.
-
Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add 100 µl of prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature or 37°C.
-
Aspirate and wash the wells.
-
Add 100 µl of prepared Streptavidin-HRP conjugate solution to each well. Incubate for 30-45 minutes at room temperature or 37°C.
-
Aspirate and wash the wells.
-
Add 100 µl of TMB substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark.
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis: Calculate the concentration of Collagen Type I in the samples by comparing their absorbance to the standard curve.
Matrix Metalloproteinase-1 (MMP-1) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MMP-1, which is involved in the degradation of collagen. This compound's inhibitory effect on MMP-1 can be quantified using a fluorogenic substrate.
-
Reagent Preparation: Prepare all reagents, including the MMP-1 enzyme, fluorogenic substrate, and assay buffer, as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound to be tested.
-
Assay Reaction:
-
In a 96-well microplate, add the MMP-1 enzyme, this compound dilutions (or a known inhibitor as a positive control), and the assay buffer.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of this compound by comparing the reaction rates in the presence and absence of the inhibitor.
Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol Summary: [12][13][14][15]
-
Cell Culture: Seed cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a working solution of DCFH-DA (e.g., 20 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Treatment: Add this compound at various concentrations to the cells. An ROS-inducing agent (e.g., H₂O₂) can be used as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in this compound-treated cells to control cells to determine its ROS scavenging activity.
Opsin 3 (OPN3) Expression Assay (Western Blot)
This assay determines the protein expression levels of OPN3, a receptor implicated in blue light-induced skin damage.
Protocol Summary: [16][17][18][19][20]
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with this compound and/or blue light exposure.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for OPN3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of OPN3.
Mandatory Visualizations
Signaling Pathway of this compound in Mitigating Blue Light-Induced Skin Damage
Caption: this compound's mechanism in mitigating blue light-induced skin damage.
Workflow for Cross-Validation of this compound Efficacy Assays
References
- 1. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skandalifesciences.com [skandalifesciences.com]
- 5. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA | MDPI [mdpi.com]
- 6. Effects and Mechanism of the Leontopodium alpinum Callus Culture Extract on Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. OPN3 antibody (60090-1-Ig) | Proteintech [ptglab.com]
- 17. Anti-OPN3 Antibody (A99371) | Antibodies.com [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Opsin 3 is a key regulator of ultraviolet A‐induced photoageing in human dermal fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Unveiling the Potent Biological Effects of Edelweiss Extracts: A Comparative Analysis
For Immediate Release
A comprehensive review of scientific literature reveals the multifaceted biological activities of various extracts derived from Edelweiss (Leontopodium alpinum), a resilient alpine plant. These extracts, ranging from traditional preparations of aerial and root parts to advanced callus culture extracts, exhibit significant antioxidant, anti-inflammatory, and anti-aging properties. This guide provides a detailed comparison of their effects, supported by experimental data, for researchers, scientists, and drug development professionals.
Edelweiss extracts owe their potent bioactivity to a rich composition of secondary metabolites, including phenylpropanoids like leontopodic acid, chlorogenic acid, and various flavonoids such as luteolin and apigenin.[1][2] The concentration and composition of these compounds can vary depending on the part of the plant used and the extraction method, leading to differences in their biological effects.[3]
Comparative Biological Activities of Edelweiss Extracts
A notable development in the sustainable production of Edelweiss bioactives is the use of plant cell callus cultures.[1][4] These cultures provide a controlled environment for producing high concentrations of desired compounds, such as this compound.[5][6]
Table 1: Comparative Anti-inflammatory Effects of Different Edelweiss Extracts
| Extract Type | Model System | Key Findings | Reference |
| Ethanolic Callus Culture Extract (ECC55) | Primary Human Keratinocytes (PHKs) and Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited LPS-induced IL-6 and VCAM1 gene expression in HUVECs. This compound was primarily responsible for the dose-dependent inhibition of chemokine (IL-8, IP-10, MCP-1) and growth factor (GM-CSF) release from PHKs. | [5][6][7] |
| Leontopodium Alpinum Callus Culture Extract (LACCE) | In vitro assays | Suppressed inflammation. | [3][8][9] |
| Aerial Part Extracts | In vivo animal models | Demonstrated potent anti-inflammatory properties. | [1] |
| Root Extracts | In vivo animal models | Possessed anti-inflammatory properties. | [1] |
Table 2: Comparative Antioxidant and Anti-Aging Effects of Different Edelweiss Extracts
| Extract Type | Assay/Model System | Key Findings | Reference |
| Leontopodium Alpinum Callus Culture Extract (LACCE) | DPPH Assay, In vivo clinical tests | Showed strong antioxidant activity in response to UVB treatment. Improved anti-periorbital wrinkles, skin elasticity, dermal density, and skin thickness. | [3][9][10] |
| ALPAFLOR® EDELWEISS CB | In vitro skin cell models | Down-regulated accumulation of Advanced Glycation End Products (AGEs) by up to 55%. Activated the detoxifying enzyme Gloxalase-1 by 65%. Inhibited Collagen Type IV glycation by 67%. | [11] |
| General Edelweiss Flower Extract | In vitro studies | Antioxidant effects, particularly from leontopodic acids, are more effective than vitamin C in scavenging free radicals. Suppresses inflammatory markers like COX-2 and iNOS after UVB exposure. Reduces the collagen-degrading enzyme MMP-2. | [12] |
| This compound A | Human Foreskin Fibroblast (HFF-1) cell injury model | Effectively boosted COI-1 expression and hindered MMP-1 expression. Curbed ROS and Ca2+ endocytosis. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the literature.
Anti-inflammatory Activity Assessment in Cell Cultures
-
Cell Lines: Primary Human Keratinocytes (PHKs) and Human Umbilical Vein Endothelial Cells (HUVECs).[5][6][7]
-
Induction of Inflammation:
-
Treatment: Cells were pre-incubated with various concentrations of Edelweiss extracts (e.g., ECC55 at 10-50 μg/mL) before the inflammatory stimulus.[5][7]
-
Analysis:
Antioxidant Activity Assessment (DPPH Assay)
-
Principle: This assay measures the free radical scavenging capacity of an antioxidant. The stable free radical DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
-
Different concentrations of the Edelweiss extract (e.g., LACCE at 0.1%, 0.5%, and 1%) are added to the DPPH solution.[3]
-
Ascorbic acid (Vitamin C) is often used as a positive control.[3]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated.
-
Signaling Pathways and Experimental Workflows
The biological effects of Edelweiss extracts are mediated through their interaction with various cellular signaling pathways.
Caption: Protective mechanisms of Edelweiss extract against skin aging.
Caption: General experimental workflow for in vitro evaluation of Edelweiss extracts.
References
- 1. Anti-Inflammatory Effects of Concentrated Ethanol Extracts of Edelweiss (Leontopodium alpinum Cass.) Callus Cultures towards Human Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of concentrated ethanol extracts of Edelweiss (Leontopodium alpinum Cass.) callus cultures towards human keratinocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. [PDF] Anti-Aging Effects of Leontopodium alpinum (Edelweiss) Callus Culture Extract through Transcriptome Profiling | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sofw.com [sofw.com]
- 12. skintypesolutions.com [skintypesolutions.com]
Safety Operating Guide
Personal protective equipment for handling Leontopodic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Leontopodic acid, including personal protective equipment (PPE), operational plans, and disposal procedures. While this compound is a naturally derived compound with noted antioxidant properties, it is crucial to handle the pure form with appropriate precautions as with any laboratory chemical.[1][2][3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure, concentrated form, a comprehensive PPE plan is a fundamental aspect of good laboratory practice. The selection of appropriate PPE is contingent on the specific task being performed.
Table 1: Personal Protective Equipment Recommendations
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid this compound | Safety glasses with side shields or chemical splash goggles.[6] | Disposable nitrile gloves.[6][7] | N95 respirator or equivalent, especially if dust is generated.[7][8] | Laboratory coat. |
| Preparing Solutions and Handling Liquid Formulations | Chemical splash goggles or a face shield.[6][7] | Chemical-resistant gloves (nitrile or butyl rubber).[7][9] | Use in a well-ventilated area or a chemical fume hood. | Chemical-resistant laboratory coat or apron over a long-sleeved gown.[8][10] |
| Cleaning Spills | Chemical splash goggles and a face shield.[7] | Heavy-duty chemical-resistant gloves (butyl rubber or neoprene).[7][9] | Full-face respirator with acid gas cartridges for significant spills.[7] | Chemical-resistant coveralls or "bunny suit".[8][10] |
Operational Plans
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Storage : Store this compound in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store it in a corrosion-resistant container with a resistant inner liner.
-
Avoid Incompatibles : Keep away from strong oxidizing agents, strong bases, and other incompatible materials.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2. First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[12]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, labeled hazardous waste container. Dispose of as chemical waste in accordance with institutional and regulatory guidelines. |
| Aqueous Solutions | Neutralize with a suitable base (e.g., sodium bicarbonate) under controlled conditions if permitted by local regulations. Otherwise, collect in a labeled aqueous waste container for chemical waste disposal. |
Experimental Workflow
The following diagram outlines a typical workflow for handling this compound in a laboratory setting.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Active Components of Leontopodium alpinum Callus Culture Extract for Blue Light Damage in Human Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of Polyphenolic Compounds of Leontopodium alpinum Cass Callus Cultures Using UPLC/IM-HRMS and Screening of In Vitro Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
